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  • Product: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
  • CAS: 1030846-88-8

Core Science & Biosynthesis

Foundational

Technical Profile: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Topic: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Tert-butyl 7-(hydroxymethyl)indolin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic building block used in the design of conformationally restricted small molecules. As a protected indoline derivative, it serves as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and E3 ligase binders in PROTAC® technology.

This guide provides a definitive technical analysis of this compound, focusing on its synthesis from commercially available precursors, its physicochemical profile, and its strategic utility in drug discovery.

Identity & Physicochemical Profile

While the specific alcohol derivative is often generated in situ or cataloged under internal proprietary registries, it is defined by the reduction of its stable, commercially indexed precursors.

Parameter Technical Specification
Systematic Name tert-butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Core Scaffold Indoline (2,3-dihydroindole)
Key Functional Groups N-Boc (carbamate), Primary Alcohol (hydroxymethyl)
Primary Precursor CAS 174539-67-4 (Aldehyde form)
Alternative Precursor CAS 143262-20-8 (Carboxylic acid form)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water.
Stability Stable at -20°C; Alcohol group susceptible to oxidation if unprotected.

Synthetic Pathways & Protocols

The synthesis of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is most reliably achieved via the reduction of its oxidized congeners. The choice of pathway depends on the availability of the starting material (aldehyde vs. acid).

Pathway A: Reduction of the Aldehyde (Preferred)

This route is milder and chemoselective, preserving the N-Boc group without risk of over-reduction or carbamate cleavage.

Precursor: tert-Butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4).

Protocol:

  • Dissolution: Dissolve 1.0 eq of tert-butyl 7-formylindoline-1-carboxylate in anhydrous Methanol (MeOH) or Tetrahydrofuran (THF) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

  • Reduction: Portion-wise add Sodium Borohydride (NaBH₄) (1.5 – 2.0 eq). Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS for disappearance of the aldehyde.

  • Quench: Quench carefully with saturated aqueous NH₄Cl or water.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) typically yields the alcohol as a colorless to pale yellow oil/solid.

Pathway B: Reduction of the Carboxylic Acid

Used when the acid precursor is more accessible. Requires stronger reducing agents.

Precursor: 1-Boc-indoline-7-carboxylic acid (CAS 143262-20-8).

Protocol:

  • Activation: Dissolve the acid (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent: Add Borane-THF complex (BH₃·THF) (1.0 M solution, 2.0–3.0 eq) dropwise at 0°C.

    • Note: Avoid LiAlH₄ if possible, as it may attack the Boc carbamate at elevated temperatures or extended times.

  • Reflux: Stir at RT for 1 hour, then gently reflux if conversion is slow.

  • Workup: Cool to 0°C. Carefully quench with MeOH (to break down borane complexes). Concentrate and partition between EtOAc/Water.

Visual Synthesis Workflow

SynthesisPath PrecursorAld 1-Boc-7-formylindoline (CAS 174539-67-4) ReagentA NaBH4 / MeOH 0°C -> RT PrecursorAld->ReagentA PrecursorAcid 1-Boc-indoline-7-carboxylic acid (CAS 143262-20-8) ReagentB BH3-THF 0°C -> Reflux PrecursorAcid->ReagentB Target Tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate ReagentA->Target Reduction (Mild) ReagentB->Target Reduction (Strong)

Figure 1: Synthetic pathways for the preparation of the target alcohol from commercially available oxidized precursors.

Medicinal Chemistry Applications

The 7-hydroxymethyl indoline scaffold offers unique structural vectors compared to standard aniline or indole derivatives.

Conformational Restriction

Unlike a benzyl amine or aniline, the indoline ring fuses the nitrogen lone pair into a bicyclic system. The 7-position substituent projects into a specific vector space, often used to:

  • Fill Hydrophobic Pockets: In kinase inhibitors, the 7-substituent can access the "back pocket" or solvent-exposed regions depending on binding mode.

  • Macrocyclization: The hydroxymethyl group serves as an excellent handle for creating macrocycles (via ether formation or amination after activation), reducing entropic penalty upon binding.

PROTAC® Linker Attachment

In Targeted Protein Degradation (TPD), the indoline scaffold is frequently used in E3 ligase ligands (e.g., VHL or Cereblon binders).

  • The 7-hydroxymethyl group acts as a "exit vector" for the linker chain.

  • Converting the alcohol to a mesylate/tosylate allows for the attachment of PEG or alkyl linkers connecting to the Warhead (Protein of Interest ligand).

Isostere Logic

The 7-hydroxymethylindoline moiety is often explored as a bioisostere for:

  • 7-hydroxymethylindole: To remove aromaticity and alter pKa.

  • Ortho-substituted anilines: To lock the conformation and reduce metabolic liability (N-dealkylation).

Strategic Vector Map

SAR_Logic Core 7-(Hydroxymethyl) Indoline Scaffold Kinase Kinase Selectivity (Solvent Front) Core->Kinase Vector Projection PROTAC PROTAC Linker Attachment Point Core->PROTAC Functionalization Metab Metabolic Stability (Blocked N-dealkylation) Core->Metab Ring Fusion Macro Macrocyclization Handle Core->Macro Intramolecular rxn

Figure 2: Strategic utility of the 7-hydroxymethyl indoline scaffold in drug design.

Handling & Stability

  • Storage: Store at -20°C under inert gas. The N-Boc group is acid-sensitive; avoid exposure to HCl or TFA fumes during storage.

  • Activation: To use the hydroxymethyl group as an electrophile (e.g., for SN2 coupling), convert it to a Mesylate (MsCl/TEA) or Bromide (CBr₄/PPh₃) immediately prior to use. The activated species are less stable than the alcohol.

  • Deprotection: The N-Boc group can be removed using 4N HCl in Dioxane or TFA/DCM (1:1). Note that after deprotection, the resulting free indoline is prone to oxidation to the indole if exposed to air/light for prolonged periods.

References

  • Organic Syntheses. (1998). Synthesis of 7-Indolinecarboxaldehyde and derivatives. Coll. Vol. 9, p. 124.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 174539-67-4 (Aldehyde Precursor).

  • World Intellectual Property Organization (WIPO). WO2020006016A1 - Naphthyridinone compounds useful as T cell activators. (Demonstrates use of 7-formylindoline precursor in medicinal chemistry).

  • Thermo Fisher Scientific. 1-Boc-indoline-7-carboxylic acid (CAS 143262-20-8) Product Specification.

Exploratory

Process Development Guide: Synthesis of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS Target Profile Molecule: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Core Scaffold: Indoline (2,3-dihydro-1H-indole) Key Functionalities: N1-Protection: Tert-butoxyca...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

Target Profile
  • Molecule: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

  • Core Scaffold: Indoline (2,3-dihydro-1H-indole)

  • Key Functionalities:

    • N1-Protection: Tert-butoxycarbonyl (Boc) group (Acid-labile).

    • C7-Functionalization: Primary hydroxymethyl group (-CH₂OH).

  • Application: This molecule serves as a critical "scaffold-hopping" intermediate in medicinal chemistry, particularly for designing kinase inhibitors or antibody-drug conjugates (ADCs) where the C7 position provides a vector for solubilizing groups or linker attachment, while the indoline core offers a restricted conformational profile compared to open-chain anilines.

Retrosynthetic Logic

The synthesis of 7-substituted indolines is electronically challenging due to the lack of natural reactivity at the C7 position in the indole/indoline core. Direct functionalization (e.g., electrophilic aromatic substitution) typically favors the C5 or C3 positions.

Therefore, this guide prioritizes a Functional Group Interconversion (FGI) strategy starting from a pre-functionalized C7 precursor. We utilize Methyl 1H-indole-7-carboxylate as the primary starting material. This route is selected for its scalability, safety (avoiding pyrophoric t-BuLi used in halogen-lithium exchange routes), and high chemoselectivity.

The Synthetic Pathway:

  • Selective Reduction: Saturation of the C2-C3 double bond (Indole

    
     Indoline).
    
  • N-Protection: Installation of the Boc group to prevent N-alkylation/oxidation and modulate solubility.

  • Chemoselective Reduction: Conversion of the C7-ester to the C7-alcohol without compromising the carbamate (Boc) protection.

PART 2: CRITICAL STARTING MATERIALS

Primary Starting Material
ComponentChemical NameCAS No.Purity Req.[1][2][3][4]Role
SM-1 Methyl 1H-indole-7-carboxylate 71265-21-9 >97% (HPLC)Core Scaffold Source

Why this material?

  • Regiocontrol: The ester is already installed at C7, eliminating the difficult problem of C-H activation at this position.

  • Stability: Unlike 7-formylindoles (which are prone to oxidation) or 7-haloindoles (which require lithiation), the ester is bench-stable.

Reagent Profile & Stoichiometry
ReagentRoleEquiv.Critical Hazard
Sodium Cyanoborohydride (NaCNBH₃) Reducing Agent (Step 1)3.0Toxic, liberates HCN with acid.
Glacial Acetic Acid (AcOH) Solvent/Proton SourceSolventCorrosive, Flammable.
Di-tert-butyl dicarbonate (Boc₂O) Protecting Group1.2Sensitizer, pressure buildup.
Lithium Borohydride (LiBH₄) Reducing Agent (Step 3)2.5Water reactive, flammable H₂ gas.
Tetrahydrofuran (THF) SolventSolventPeroxide former (Use Inhibitor-free).

PART 3: DETAILED EXPERIMENTAL PROTOCOL

Step 1: Indole-to-Indoline Reduction

Objective: Selectively reduce the pyrrole ring C2-C3 bond while leaving the C7-ester intact.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Methyl 1H-indole-7-carboxylate (SM-1) (1.0 eq).

  • Solvation: Add Glacial Acetic Acid (0.2 M concentration relative to SM-1). Cool to 10–15°C.

  • Addition: Add Sodium Cyanoborohydride (3.0 eq) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temp < 20°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by LC-MS.[5] Indole UV absorption (280-290 nm) will shift/diminish as the indoline forms.

  • Workup:

    • Cool to 0°C. Quench slowly with water.

    • Neutralize with 50% NaOH or solid Na₂CO₃ to pH ~8-9. Caution: Significant foaming.

  • Purification: Concentrate in vacuo. The crude Methyl indoline-7-carboxylate is typically pure enough (>90%) for the next step. If not, flash chromatography (Hexane/EtOAc).

Step 2: N-Boc Protection

Objective: Protect the secondary amine to prevent side reactions during the final reduction.

  • Setup: Dissolve crude Methyl indoline-7-carboxylate (1.0 eq) in THF (0.3 M).

  • Base Addition: Add Triethylamine (TEA) (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reagent Addition: Add Boc₂O (1.2 eq) dissolved in a minimal amount of THF dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4–12 hours.

    • Mechanism:[3][6][7][8][9] Nucleophilic attack of the indoline nitrogen on the carbonyl of Boc₂O.

  • Isolation: Concentrate to yield 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate .

Step 3: Chemoselective Ester Reduction

Objective: Reduce the methyl ester to the primary alcohol without reducing the Boc-carbamate.

Expert Insight: While Lithium Aluminum Hydride (LiAlH₄) is common, it carries a risk of reducing the Boc group to a methyl amine at higher temperatures. Lithium Borohydride (LiBH₄) is the superior choice here due to its high chemoselectivity for esters over carbamates.

  • Setup: Dissolve 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen/Argon.

  • Activation: Add Methanol (1.0 eq) to the LiBH₄ solution if using commercially available LiBH₄ in THF. (MeOH generates in situ LiB(OMe)H₃, a more active reducing species).

  • Addition: Add LiBH₄ (2.0 M in THF) (2.5 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir until TLC/LC-MS shows consumption of ester.

  • Quench (Critical):

    • Add Acetone (2 eq) to quench excess hydride (gentle).

    • Add Saturated NH₄Cl solution slowly.

  • Purification: Extract with EtOAc. The product, Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate , usually requires column chromatography (Silica, Hexane/EtOAc gradient 0

    
     30%) to remove boron salts and minor impurities.
    

PART 4: VISUALIZATION & PATHWAY

Synthetic Workflow Diagram

SynthesisPath SM Methyl 1H-indole-7-carboxylate (CAS: 71265-21-9) Int1 Methyl indoline-7-carboxylate (Crude Intermediate) SM->Int1 Step 1: NaCNBH3, AcOH (Selective Reduction) Int2 1-Tert-butyl 7-methyl indoline-1,7-dicarboxylate Int1->Int2 Step 2: Boc2O, TEA, DMAP (N-Protection) Product Tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate Int2->Product Step 3: LiBH4, THF (Chemoselective Reduction)

Caption: Figure 1. Three-step synthetic route from commercial indole-7-ester to the target scaffold.

PART 5: QUALITY CONTROL & TROUBLESHOOTING

IssueProbable CauseCorrective Action
Incomplete Indole Reduction Acid concentration too low.Ensure AcOH is glacial. Add 10% TFA if reaction stalls (monitor carefully).
Boc Decomposition Workup too acidic or heating during Step 3.Keep Step 3 quench neutral/mild. Do not heat LiAlH4/LiBH4 reactions above 40°C.
Over-reduction (N-Methyl) Use of LiAlH4 at high temp.Switch to LiBH4 in THF/MeOH or Ca(BH4)2.
Poor Solubility Indoline intermediates can be oily/sticky.Use DCM/MeOH mixtures for extractions if EtOAc is insufficient.

PART 6: REFERENCES

  • National Institute of Health (NIH) . (2012). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Indolines. Retrieved February 3, 2026, from [Link]

  • Google Patents . (2017). Carboxylates from Di-t-butyl (2-nitrophenyl)malonates. Retrieved February 3, 2026, from

Sources

Foundational

Chemical structure of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Technical Monograph: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Part 1: Executive Summary Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic building block widely utilized in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Part 1: Executive Summary

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical "scaffold expander," allowing researchers to functionalize the sterically demanding C7 position of the indoline core. This position is chemically strategic; it sits orthogonal to the nitrogen vector, enabling the development of conformationally restricted pharmacophores that can probe unique binding pockets in kinases, GPCRs, and CNS targets.

This guide details the structural properties, validated synthetic protocols, and mechanistic underpinnings of this molecule, providing a roadmap for its application in high-value drug discovery campaigns.

Part 2: Chemical Identity & Properties

Structural Analysis

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core protected at the N1 position by a tert-butoxycarbonyl (Boc) group. The defining feature is the hydroxymethyl moiety (–CH₂OH) at the C7 position. This specific regiochemistry is difficult to access via standard electrophilic aromatic substitution, which typically favors C5.

PropertyData
IUPAC Name tert-butyl 7-(hydroxymethyl)-2,3-dihydro-1H-indole-1-carboxylate
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Core Scaffold Indoline (2,3-dihydroindole)
Key Functional Groups Carbamate (Boc), Primary Alcohol, Indoline Ring
Precursor CAS 174539-67-4 (Aldehyde analog: tert-butyl 7-formylindoline-1-carboxylate)
Predicted LogP ~2.4 (Lipophilic, suitable for membrane permeability)
Physical State Viscous oil or low-melting solid (Recrystallizable from Hexane/EtOAc)
Spectroscopic Signature (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.55 (s, 9H): tert-butyl group (Boc).

    • δ 3.10 (t, 2H): Indoline C3 protons.

    • δ 4.05 (t, 2H): Indoline C2 protons.

    • δ 4.65 (s, 2H): Benzylic methylene (–CH₂OH).

    • δ 7.00–7.20 (m, 3H): Aromatic protons (C4, C5, C6).

  • ¹³C NMR: Distinct carbonyl signal (~152 ppm) and benzylic carbon (~62 ppm).

Part 3: Validated Synthesis Protocol

The most robust route to this molecule utilizes Directed Ortho Metalation (DoM) . The N-Boc group acts as a Directed Metalation Group (DMG), coordinating with the lithium base to selectively deprotonate the C7 position.

Reaction Pathway Diagram

SynthesisPathway Indoline Indoline (Starting Material) NBoc N-Boc Indoline (CAS: 143262-10-6) Indoline->NBoc Boc2O, THF DMAP (cat.) Lithiated C7-Lithiated Species (Transient Intermediate) NBoc->Lithiated s-BuLi, TMEDA THF, -78°C Aldehyde 7-Formyl Indoline (CAS: 174539-67-4) Lithiated->Aldehyde DMF (Quench) -78°C to RT Target Target: 7-(Hydroxymethyl) indoline-1-carboxylate Aldehyde->Target NaBH4, MeOH 0°C

Figure 1: Synthetic route via Directed Ortho Metalation (DoM) and reductive workup.

Step-by-Step Methodology

Step 1: N-Protection (Formation of N-Boc Indoline)

  • Rationale: The nitrogen lone pair must be masked to prevent N-lithiation and to activate the C7 position via the carbonyl oxygen's coordination ability.

  • Protocol: Dissolve indoline (1.0 eq) in anhydrous THF. Add Boc₂O (1.1 eq) and catalytic DMAP (0.05 eq). Stir at RT for 12h.[1][2]

  • Validation: Monitor via TLC (Hexane/EtOAc 9:1). Product moves significantly higher (Rf ~0.8).

Step 2: C7-Lithiation and Formylation (The Critical Step)

  • Rationale: sec-Butyllithium (s-BuLi) is a strong enough base to deprotonate the aromatic ring. TMEDA breaks up alkyllithium aggregates, increasing reactivity. The Boc carbonyl oxygen coordinates the Li atom, placing it in proximity to C7 (Complex Induced Proximity Effect - CIPE).

  • Protocol:

    • Cool a solution of N-Boc Indoline (1.0 eq) and TMEDA (1.2 eq) in dry ether/THF to -78°C (Dry ice/acetone bath).

    • Dropwise add s-BuLi (1.3 M in cyclohexane, 1.2 eq) over 30 mins. Maintain temp < -70°C .

    • Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Allow to warm to RT slowly. Quench with saturated NH₄Cl.

  • Key Intermediate: This yields tert-butyl 7-formylindoline-1-carboxylate (CAS 174539-67-4).[3]

Step 3: Reduction to Alcohol

  • Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the aldehyde to the primary alcohol without affecting the Boc carbamate.

  • Protocol:

    • Dissolve the crude aldehyde in MeOH (0.1 M).

    • Cool to 0°C. Add NaBH₄ (1.5 eq) in portions.

    • Stir for 30 mins.

    • Quench with water, extract with EtOAc, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient 4:1 to 2:1).

Part 4: Applications & Reactivity

Functionalization Logic

The hydroxymethyl group is a "pivot point" for further chemistry.

  • Halogenation: Convert –OH to –Br (using PBr₃) or –Cl (using SOCl₂) to create an electrophilic handle for alkylation.

  • Oxidation: Re-oxidize to the aldehyde or carboxylic acid for amide coupling.

  • Deprotection: Removal of the Boc group (TFA/DCM) yields the free indoline, which is unstable if the C7 substituent is reactive, but stable as the alcohol.

Medicinal Chemistry Utility

This scaffold is particularly valuable in Kinase Inhibitor design. The C7 substituent can project into the solvent-exposed region or a hydrophobic pocket adjacent to the hinge region, depending on the kinase isoform.

Example Workflow:

  • Target: C7-substituted Indoline Kinase Inhibitor.

  • Step A: Convert 7-hydroxymethyl to 7-bromomethyl.

  • Step B: Nucleophilic displacement with a secondary amine (e.g., morpholine, piperazine).

  • Step C: Deprotect N-Boc.

  • Step D: Couple N1 to a heteroaryl hinge binder (e.g., pyrimidine).

Part 5: Safety & Handling

Hazard ClassPrecautionary Measure
Pyrophoric (s-BuLi) Handle strictly under inert atmosphere (Argon/Nitrogen). Use sure-seal bottles and oven-dried glassware.
Flammable THF and Ether are highly flammable. Ensure no static discharge.
Toxic (Indolines) Indoline derivatives can be biologically active.[1][4][5] Handle with gloves and in a fume hood.
Exothermic (NaBH4) Evolves hydrogen gas upon quenching. Quench slowly in a well-ventilated area.

References

  • ChemSynthesis. (2025).[6][7] Tert-butyl 7-formyl-1-indolinecarboxylate (CAS 174539-67-4).[3] Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation.[5][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on DoM mechanism).

  • Organic Syntheses. (1998). Synthesis of 7-Formylindoles. Coll. Vol. 9, p. 124.
  • National Institutes of Health (NIH). (2023). Regioselective synthesis of indole derivatives. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Compound Profile and a Priori Hazard Analysis

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized indoline derivative. The indoline scaffold is a common motif in pharmacologically active compounds, and this particular molecule serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[1] Its structure, featuring a Boc-protected amine and a primary alcohol, suggests a moderate level of chemical reactivity and specific handling requirements.

While a specific Safety Data Sheet (SDS) for Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is not publicly available, a thorough analysis of structurally related indole and indoline derivatives allows for a robust presumptive hazard assessment. Data from analogous compounds consistently indicate risks of skin, eye, and respiratory irritation.[2][3][4] Therefore, it is imperative to handle this compound with the appropriate precautions to mitigate these potential hazards.

Key Physicochemical and Identifier Information (Based on Analogous Compounds):

PropertyValue/IdentifierSource
Molecular Formula C₁₄H₁₉NO₃N/A
Molecular Weight 249.31 g/mol N/A
CAS Number Not AssignedN/A
Appearance Likely a solid (based on related compounds)[5][6]
Storage Temperature 2-8°C is recommended for similar indole derivatives.[7][8]
Melting Point A related compound, tert-butyl 7-formyl-1-indolinecarboxylate, has a melting point of 86-87 °C.[9]
Section 2: Hazard Identification and GHS Classification (Projected)

Based on data from structurally similar indole and indoline carboxylates, the following Globally Harmonized System (GHS) classifications should be anticipated.[2][4][8][10]

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Causality Behind Hazard Classification: The Boc-protecting group is generally stable, but the indoline ring and its substituents can be susceptible to metabolism that may produce irritant or sensitizing effects. The fine, potentially dusty nature of the solid compound necessitates precautions against inhalation, which could lead to respiratory tract irritation.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary objective is to minimize all routes of exposure: inhalation, skin contact, and ingestion.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[11]

  • Hand Protection: Nitrile gloves are recommended. Neoprene gloves can be considered for work with solvents.[12] Gloves should be inspected before use and changed immediately if contaminated or torn.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[11]

Experimental Protocol: Standard Operating Procedure for Weighing and Solubilizing Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

This protocol is designed to be a self-validating system for the safe handling of this compound.

Objective: To accurately weigh and dissolve a specified amount of the compound while minimizing exposure risk.

Materials:

  • Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate glassware (e.g., vial, round-bottom flask)

  • Selected solvent (e.g., DMSO, DCM, Ethyl Acetate)

  • Vortex mixer or magnetic stirrer

Step-by-Step Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place all necessary equipment (balance, glassware, solvent, etc.) inside the fume hood.

  • Tare Balance: Place the weighing boat on the analytical balance and tare it.

  • Weighing: Carefully transfer the desired amount of the compound from its storage container to the weighing boat using a clean spatula. Avoid creating dust.

  • Recording: Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the designated glassware.

  • Solubilization: Add the calculated volume of solvent to the glassware.

  • Dissolution: Securely cap the glassware and dissolve the compound using a vortex mixer or a magnetic stirrer. Gentle heating may be applied if the compound's stability permits.

  • Cleanup: Dispose of the weighing boat and any contaminated materials in the designated solid chemical waste container. Clean the spatula thoroughly.

  • Post-Handling: Wash hands thoroughly after completing the procedure and removing PPE.

Section 4: Accidental Release and First Aid Measures

Spill Response Workflow:

SpillResponse cluster_spill Small Solid Spill Response Spill Spill Occurs Evacuate Alert others & restrict access Spill->Evacuate PPE Don appropriate PPE (gloves, goggles, lab coat) Evacuate->PPE Cover Gently cover with absorbent material PPE->Cover Collect Carefully sweep into a labeled waste container Cover->Collect Clean Clean spill area with appropriate solvent & soap Collect->Clean Dispose Dispose of waste per institutional guidelines Clean->Dispose

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Coupling of tert-Butyl 7-(hydroxymethyl)indoline-1-carboxylate

This Application Note provides a comprehensive technical guide for coupling reactions involving tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for coupling reactions involving tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for designing conformationally restricted pharmacophores and "twisted" biphenyl mimetics.

Executive Summary & Strategic Analysis

The molecule tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate presents a unique synthetic challenge due to the specific spatial arrangement of its functional groups.

  • The Core: The indoline (2,3-dihydro-1H-indole) ring is an electron-rich, bicyclic system.

  • The Handle: The primary alcohol at C7 (-CH₂OH) is the site of coupling.

  • The Guard: The N1-Boc protecting group is bulky and acid-sensitive.

Critical Structural Insight (The "Peri-Effect"): Unlike 4-, 5-, or 6-substituted indolines, the C7 position is spatially adjacent to the N1 nitrogen. The tert-butyl carbamate (Boc) group on N1 exerts significant steric pressure on the C7-hydroxymethyl arm. This "peri-like" steric crowding has two major implications for coupling protocols:

  • Trajectory Blockade: In Sɴ2 processes (e.g., mesylate displacement), the incoming nucleophile faces steric repulsion from the Boc group's methyls.

  • Rotational Restriction: The hydroxymethyl group has limited rotational freedom, which can retard reaction kinetics compared to unhindered benzyl alcohols.

Decision Matrix for Coupling Strategy:

Target BondPreferred StrategyWhy?
C–O (Ether) Mitsunobu Coupling Avoids isolation of unstable intermediates; highly effective for primary alcohols despite sterics.
C–N (Amine) Reductive Amination Oxidation to aldehyde followed by reductive amination avoids the steric penalty of Sɴ2 displacement.
C–N (Amine) Mesylation + Displacement Use only if reductive amination fails. Requires forcing conditions that risk Boc thermal degradation.
C–C (Alkyl) Suzuki/Sonogashira Not applicable directly. Requires conversion to halide first.

Detailed Experimental Protocols

Protocol A: Mitsunobu Etherification (C–O Bond Formation)

Best for coupling with phenols, imides, or acidic heterocycles.

Mechanism & Rationale: The Mitsunobu reaction activates the alcohol via an alkoxyphosphonium intermediate. This intermediate is highly reactive, often overcoming the steric hindrance at C7 better than a passive leaving group like a mesylate.

Reagents:

  • Substrate: tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (1.0 equiv)

  • Nucleophile: Phenol/Heterocycle (1.2 – 1.5 equiv) (pKa < 11)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv) or PBu₃ (for difficult cases)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1.1'-(Azodicarbonyl)dipiperidine) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 – 0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with the Substrate , Nucleophile , and PPh₃ .[1]

  • Solvation: Dissolve the solids in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Note: Cooling is critical to suppress side reactions (e.g., N-alkylation of the hydrazine byproduct).

  • Activation: Add DIAD dropwise via syringe over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 6 hours, heat to 40 °C.

  • Workup: Quench with water (5 mL). Dilute with EtOAc. Wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography. Tip: PPh₃O byproduct can be difficult to separate. Use a gradient of Hexanes:EtOAc.

Protocol B: Activation via Mesylation & Nucleophilic Displacement

Best for introducing azides, thiols, or non-acidic amines.

Mechanism & Rationale: Converting the hydroxyl to a mesylate (Ms) creates a good leaving group. However, due to the N-Boc steric clash, direct displacement can be sluggish.

  • Field Insight: If displacement is slow, convert the Mesylate to an Iodide (Finkelstein conditions) in situ to accelerate the reaction.

Reagents:

  • Step 1: Methanesulfonyl chloride (MsCl) (1.2 equiv), Et₃N (2.0 equiv), DCM.

  • Step 2: Nucleophile (e.g., NaN₃, KSAc, Amine), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF or CH₃CN).

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve substrate in DCM (0.2 M) at 0 °C. Add Et₃N followed by dropwise MsCl.

    • Stir 1–2 h at 0 °C. Do not warm significantly; benzylic-type mesylates can be unstable.

    • Quench with cold NaHCO₃. Extract with DCM. Dry (Na₂SO₄) and concentrate. Do not store ; use immediately.

  • Displacement:

    • Dissolve the crude mesylate in anhydrous DMF (0.1 M).

    • Add the Nucleophile (2.0 equiv) and Cs₂CO₃ (1.5 equiv).

    • Critical Parameter: Heat to 60 °C .

    • Warning: Do not exceed 80 °C. The N-Boc group becomes thermally labile (isobutylene loss) at >100 °C in polar solvents.

  • Workup: Dilute with water/LiCl solution (to remove DMF). Extract with EtOAc.

Visualization of Reaction Pathways

The following diagram illustrates the strategic decision-making process for coupling at the C7 position, highlighting the critical intermediates.

ReactionPathways Start Start: 7-(Hydroxymethyl) indoline-1-Boc Mitsunobu Path A: Mitsunobu (PPh3 / DIAD) Start->Mitsunobu Phenols / Imides Mesylate Path B: Activation (MsCl / Et3N) Start->Mesylate Leaving Group Setup Aldehyde Path C: Oxidation (Dess-Martin) Start->Aldehyde For Amine Targets Ether Product: Aryl Ether (C-O Bond) Mitsunobu->Ether Inversion Azide Intermediate: Azide (C-N Precursor) Mesylate->Azide NaN3 / DMF Amine Product: Amine (C-N Bond) Mesylate->Amine R-NH2 / Cs2CO3 Aldehyde->Amine Reductive Amination (NaBH(OAc)3)

Caption: Figure 1. Strategic reaction pathways for C7-functionalization. Path A is preferred for ethers; Path C is preferred for amines to avoid steric hindrance during substitution.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationScientific Rationale
Temperature < 80 °C The tert-butyl carbamate (Boc) is prone to thermal deprotection (forming isobutylene + CO₂) at high temperatures, especially in slightly acidic or polar aprotic media.
Solvent THF (Mitsunobu) DMF (SN2) THF solubilizes the phosphonium betaine. DMF is required for SN2 to solvate the nucleophile and stabilize the transition state, but requires rigorous removal during workup.
Stoichiometry 1.5 equiv (Reagents) Due to the steric bulk of the N-Boc group, the effective concentration of the "reactive" conformer is lower. Excess reagent drives the equilibrium.
Order of Addition ADDP/DIAD last Adding the azo compound last to a cold solution prevents the formation of hydrazide byproducts and controls the exotherm.

References

  • Tsunoda, T., et al. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products." Synthesis, 2013, 45, 931-935.[2]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109, 2551–2651.

  • Li, H., et al. "Rh(III)-Catalyzed direct C-7 amination of indolines with anthranils."[3] Organic Chemistry Frontiers, 2017, 4, 250-254.[3]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols."

  • Biosynth. "Product Data: tert-Butyl indoline-1-carboxylate derivatives."

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Substituted Indolines from tert-Butyl 7-(Hydroxymethyl)indoline-1-carboxylate

Introduction: The Strategic Value of a Versatile Building Block The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Building Block

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization of this nucleus, particularly at the C7 position of the benzene ring, offers a powerful vector for modulating pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] However, direct and selective C-H functionalization at the C7 position can be challenging due to the inherent electronic reactivity of the indole/indoline system, which typically favors reactions at the C2 and C3 positions.[2][3]

This guide focuses on a highly strategic starting material: tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate . This molecule is expertly designed for synthetic utility:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves two critical functions. It deactivates the pyrrolidine ring towards unwanted side reactions and provides a directing group effect in certain metal-catalyzed reactions, enhancing regioselectivity.[4] Its facile removal under acidic conditions ensures the protected nitrogen can be revealed or further functionalized late in a synthetic sequence.[5][6][7]

  • C7-Hydroxymethyl Handle: The primary alcohol at the C7 position is not merely a substituent but a versatile functional "handle." It is a gateway to a vast array of other functional groups through well-established and reliable chemical transformations, including oxidation, substitution, and coupling reactions.

This document provides a comprehensive overview of the key synthetic pathways originating from this building block, complete with detailed, field-tested protocols and the scientific rationale behind each experimental choice.

Core Synthetic Pathways: Transforming the C7-Hydroxymethyl Group

The C7-hydroxymethyl group can be elaborated into a diverse set of functionalities. The primary strategies involve either direct modification of the hydroxyl group or its conversion into a more reactive intermediate.

Synthetic_Pathways start tert-Butyl 7-(hydroxymethyl)indoline-1-carboxylate oxidation Oxidation start->oxidation PCC, DMP, Swern, etc. leaving_group Conversion to Leaving Group start->leaving_group TsCl, MsCl, PBr3, CBr4 mitsunobu Direct Nucleophilic Substitution (Mitsunobu) start->mitsunobu PPh3, DIAD, Nu-H derivatization Direct Derivatization start->derivatization Acyl Chloride, Williamson Ether Synth. aldehyde C7-Formyl Indoline (Aldehyde) oxidation->aldehyde acid C7-Carboxy Indoline (Carboxylic Acid) oxidation->acid Stronger Oxidants halide C7-Halomethyl Indoline (e.g., -CH2Br) leaving_group->halide sulfonate C7-Sulfonyloxymethyl Indoline (e.g., -CH2OTs) leaving_group->sulfonate ester C7-Ester Linkage (-CH2OCOR') mitsunobu->ester azide C7-Azidomethyl Indoline (-CH2N3) mitsunobu->azide thioether C7-Thioether Linkage (-CH2SR') mitsunobu->thioether derivatization->ester ether C7-Ether Linkage (-CH2OR') derivatization->ether reductive_amination Reductive Amination (C7-CH2-NR'R'') aldehyde->reductive_amination Amine, NaBH(OAc)3 suzuki Suzuki Cross-Coupling (C7-CH2-Aryl) halide->suzuki Pd Catalyst, Arylboronic Acid nucleophilic_sub Nucleophilic Substitution (e.g., -CH2CN) halide->nucleophilic_sub sulfonate->nucleophilic_sub

Caption: Key synthetic transformations of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate.

Oxidation to Aldehydes and Carboxylic Acids

Oxidizing the primary alcohol provides access to the C7-formyl and C7-carboxylic acid derivatives, which are pivotal intermediates for forming C-C and C-N bonds.

  • Rationale & Expertise: Mild oxidation conditions are crucial to prevent over-oxidation or oxidation of the electron-rich indoline ring itself. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation provide excellent control for synthesizing the aldehyde. Stronger oxidants, such as Jones reagent or potassium permanganate, can be used to access the carboxylic acid directly from the alcohol, though a two-step process (oxidation to aldehyde followed by further oxidation with, for example, sodium chlorite) often provides cleaner results and higher yields.

Protocol 1: Synthesis of tert-Butyl 7-formylindoline-1-carboxylate via Dess-Martin Oxidation

Principle: The hypervalent iodine reagent, Dess-Martin periodinane, provides a mild, selective, and high-yielding method for the oxidation of primary alcohols to aldehydes at room temperature, avoiding the use of harsh heavy metals.

Reagents & Materials Amount (for 1 mmol scale) Notes
tert-Butyl 7-(hydroxymethyl)indoline-1-carboxylate263 mg (1.0 mmol)Starting material. Ensure it is dry.
Dess-Martin Periodinane (DMP)467 mg (1.1 mmol, 1.1 eq)Can be moisture-sensitive. Handle in a dry atmosphere if possible.
Dichloromethane (DCM), anhydrous10 mLUse a dry, high-purity solvent.
Saturated aqueous NaHCO₃ solution15 mLFor workup.
Saturated aqueous Na₂S₂O₃ solution15 mLTo quench excess DMP.
Anhydrous MgSO₄ or Na₂SO₄-For drying the organic layer.
Silica Gel-For column chromatography.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (1.0 mmol) and anhydrous DCM (10 mL). Stir until fully dissolved.

  • Add Dess-Martin periodinane (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (15 mL) and saturated aqueous Na₂S₂O₃ (15 mL). Stir until the layers are clear.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield the pure aldehyde as a white solid or pale yellow oil.

Self-Validation: Successful synthesis can be confirmed by ¹H NMR spectroscopy, observing the appearance of a characteristic aldehyde proton signal around δ 9.8-10.0 ppm and the disappearance of the alcohol proton and the -CH₂OH methylene signal (which shifts downfield to become the aldehyde C-H).

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the direct conversion of a primary alcohol into a variety of functional groups, including esters, ethers, azides, and thioethers.[8] It proceeds with a clean inversion of stereochemistry, although this is not relevant for a primary alcohol.

  • Rationale & Expertise: The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] This in-situ activation forms an alkoxyphosphonium salt, which is an excellent leaving group. A key consideration is that the incoming nucleophile must have a pKa of ≤ 15 to effectively protonate the azodicarboxylate intermediate and participate in the substitution.[10] The primary challenge of this reaction is often the chromatographic removal of the triphenylphosphine oxide byproduct, which can sometimes be mitigated by crystallization.

Mitsunobu_Workflow A 1. Combine Alcohol, PPh3 & Nucleophile in anhydrous THF B 2. Cool mixture to 0 °C A->B C 3. Add DIAD/DEAD dropwise B->C D 4. Warm to RT & Stir (2-16 h) C->D E 5. Monitor by TLC for consumption of SM D->E F 6. Aqueous Workup & Extraction E->F Reaction Complete G 7. Purification (Column Chromatography) F->G

Caption: Standard experimental workflow for the Mitsunobu reaction.

Protocol 2: Synthesis of tert-Butyl 7-(azidomethyl)indoline-1-carboxylate

Principle: Using diphenylphosphoryl azide (DPPA) as a safe and effective source of the azide nucleophile, the C7-hydroxymethyl group is converted directly to the corresponding azide. This product is a valuable precursor for amines (via reduction) or for click chemistry.

Reagents & Materials Amount (for 1 mmol scale) Notes
tert-Butyl 7-(hydroxymethyl)indoline-1-carboxylate263 mg (1.0 mmol)Starting material.
Triphenylphosphine (PPh₃)393 mg (1.5 mmol, 1.5 eq)Solid.
Diisopropyl azodicarboxylate (DIAD)0.30 mL (1.5 mmol, 1.5 eq)Liquid. Add dropwise as it can be exothermic. DEAD can also be used.
Diphenylphosphoryl azide (DPPA)0.32 mL (1.5 mmol, 1.5 eq)Caution: Azide source. Handle with appropriate care.
Tetrahydrofuran (THF), anhydrous10 mLUse a dry, high-purity solvent.

Step-by-Step Procedure:

  • Dissolve tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (1.0 mmol) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL) in a flame-dried flask under nitrogen.

  • Add diphenylphosphoryl azide (1.5 eq) to the solution.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triphenylphosphine oxide) may begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 6-16 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (typically with a Hexanes:Ethyl Acetate gradient) to afford the desired azide.

Self-Validation: Successful conversion is confirmed by IR spectroscopy (a strong, sharp azide stretch appears around 2100 cm⁻¹) and the disappearance of the broad -OH stretch from the starting material.

Conversion to Halide for Cross-Coupling Reactions

Converting the alcohol to a halide, particularly a bromide or iodide, transforms the C7-methyl position from a poor leaving group into an excellent electrophile for Sₙ2 reactions and, crucially, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[11][12]

  • Rationale & Expertise: The Appel reaction (using PPh₃ and CBr₄) is a very effective method for converting primary alcohols to bromides under mild conditions. This C7-bromomethyl intermediate is an ideal substrate for subsequent Suzuki coupling with various aryl or heteroaryl boronic acids, enabling the construction of a C(sp³)-C(sp²) bond and significantly increasing molecular complexity.

Protocol 3: Two-Step Synthesis of tert-Butyl 7-(arylmethyl)indoline-1-carboxylates via Bromination and Suzuki Coupling

Part A: Synthesis of tert-Butyl 7-(bromomethyl)indoline-1-carboxylate

Reagents & Materials Amount (for 1 mmol scale) Notes
tert-Butyl 7-(hydroxymethyl)indoline-1-carboxylate263 mg (1.0 mmol)Starting material.
Carbon tetrabromide (CBr₄)498 mg (1.5 mmol, 1.5 eq)Solid.
Triphenylphosphine (PPh₃)393 mg (1.5 mmol, 1.5 eq)Solid.
Dichloromethane (DCM), anhydrous10 mLSolvent.

Procedure:

  • Dissolve the starting alcohol (1.0 mmol) and CBr₄ (1.5 eq) in anhydrous DCM (10 mL) under nitrogen and cool to 0 °C.

  • Slowly add PPh₃ (1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor by TLC. Upon completion, concentrate the solvent, add hexanes to precipitate the triphenylphosphine oxide, and filter.

  • Concentrate the filtrate and purify by rapid column chromatography to yield the bromide, which should be used promptly in the next step.

Part B: Suzuki-Miyaura Cross-Coupling

Reagents & Materials Amount (for 1 mmol scale) Notes
tert-Butyl 7-(bromomethyl)indoline-1-carboxylate326 mg (1.0 mmol)From Part A.
Arylboronic Acid (e.g., Phenylboronic acid)146 mg (1.2 mmol, 1.2 eq)Substrate.
Pd(PPh₃)₄58 mg (0.05 mmol, 5 mol%)Palladium catalyst. Other catalysts like PdCl₂(dppf) can also be used.
K₂CO₃ or Cs₂CO₃276 mg (2.0 mmol, 2.0 eq)Base.
Toluene / H₂O (or Dioxane / H₂O)8 mL / 2 mL (4:1 mixture)Solvent system. Degas thoroughly before use.

Procedure:

  • To a flask, add the bromide (1.0 mmol), arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture (10 mL).

  • Heat the reaction to 80-100 °C and stir until the starting bromide is consumed (monitor by TLC, typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.

Summary of Transformations and Typical Conditions

Transformation Key Reagents Product Functional Group Typical Yields Key Considerations
Oxidation DMP, PCC, SwernAldehyde (-CHO)85-95%Mild conditions are essential to avoid over-oxidation.
Mitsunobu Azidation PPh₃, DIAD, DPPAAzide (-CH₂N₃)70-90%Nucleophile pKa should be <15. Byproduct removal.
Mitsunobu Esterification PPh₃, DIAD, R'COOHEster (-CH₂OCOR')75-95%Inversion of configuration (not relevant for -CH₂OH).
Bromination PPh₃, CBr₄Bromide (-CH₂Br)80-95%Product can be unstable; use promptly.
Suzuki Coupling Pd(PPh₃)₄, Base, Ar-B(OH)₂Arylmethyl (-CH₂Ar)60-85%Requires inert atmosphere and degassed solvents.
N-Boc Deprotection TFA in DCM, or HCl in DioxaneSecondary Amine (-NH)>95%Performed as a final step to reveal the indoline nitrogen.

References

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Chemistry – A European Journal.[Link][13]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research in Applied Sciences.[Link][2]

  • Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. Organic Letters.[Link][4]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.[Link][14]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.[Link][7]

  • Indole N‐Boc deprotection method development. ResearchGate.[Link][5]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.[Link][8]

  • Mitsunobu Reaction. Organic Chemistry Portal.[Link][9]

  • Mitsunobu reaction. Organic Synthesis.[Link][10]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link][11]

  • Suzuki reaction. Wikipedia.[Link][12]

  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Royal Society of Chemistry.[Link][1]

  • C-H Functionalization of Indoles at the C7 Position. ResearchGate.[Link][3]

  • Synthesis of indolines. Organic Chemistry Portal.[Link][15]

  • Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. PubMed.[Link][16]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health.[Link][17]

  • Application of 6,7-indole aryne cycloaddition and Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the preparation of annulated indole libraries. PubMed.[Link][18]

  • The Mechanism of the Mitsunobu Reaction. III. The Use of Tributylphosphine. ResearchGate.[Link][19]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.[Link][20]

  • Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London.[Link][21]

Sources

Method

Application Note: Strategic Synthesis and Optimization of Indoline Scaffolds for GPCR Ligand Discovery

Introduction: The Indoline Privilege in GPCR Pharmacology The 2,3-dihydro-1H-indole (indoline) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Class A G-Protei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline Privilege in GPCR Pharmacology

The 2,3-dihydro-1H-indole (indoline) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Class A G-Protein Coupled Receptors (GPCRs). Unlike its oxidized counterpart (indole), the indoline core offers a non-planar, three-dimensional architecture (puckered conformation) that is essential for precise fitting into the orthosteric binding pockets of aminergic GPCRs.

Key Therapeutic Targets
  • 
    -Adrenergic Receptor:  Indoline is the core scaffold of Silodosin  (Rapaflo), a highly selective antagonist for benign prostatic hyperplasia (BPH).
    
  • 5-HT

    
     / 5-HT
    
    
    
    Receptors:
    N-arylated and C5-substituted indolines show nanomolar affinity as antipsychotic and antidepressant agents.[1]
  • Dopamine D

    
     / D
    
    
    
    :
    Indoline-based carboxamides act as partial agonists, modulating dopaminergic signaling with reduced extrapyramidal side effects.

This guide details the strategic synthesis of these ligands, moving from core scaffold construction to late-stage functionalization, emphasizing stereochemical control and modular assembly.

Visualizing the Synthetic Logic

The following diagram illustrates the modular retro-synthesis strategy adopted in this guide.

SyntheticStrategy cluster_0 Late-Stage Functionalization Target Target GPCR Ligand (e.g., Silodosin Analog) Linker Linker Attachment (Reductive Amination) Linker->Target Assembly Tail Pharmacophore Tail (Aryl Piperazine/Amine) Tail->Target Core Chiral Indoline Core (C2/C5 Substituted) Core->Linker N1-Functionalization Precursor1 Route A: Reduction (From Indoles) Precursor1->Core Asymmetric Hydrogenation Precursor2 Route B: De Novo (C-H Activation) Precursor2->Core Rh(III) Annulation

Figure 1: Retrosynthetic dissection of indoline-based GPCR ligands, highlighting the convergence of the chiral core and the pharmacophoric tail.

Strategic Synthesis Protocols

We present two distinct workflows:

  • Protocol A (Scale-Up): Diastereoselective Reductive Amination (Silodosin-type). Best for generating large quantities of a lead compound.

  • Protocol B (Discovery): Enantioselective C-H Activation. Best for rapidly generating diverse libraries with novel substitution patterns.

Protocol A: Diastereoselective Synthesis of 5-Substituted Indolines

Target Application: Synthesis of


-adrenergic antagonists.

This protocol circumvents the need for expensive chiral chromatography by utilizing a chiral auxiliary or diastereoselective reduction.

Reagents & Equipment[2][3]
  • Substrate: 1-Acetyl-5-(2-oxopropyl)indoline (Key Intermediate).

  • Chiral Amine: (R)-1-Phenylethylamine or similar chiral benzyl amine.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ).
    
  • Solvent: Dichloroethane (DCE) or THF.

  • Analysis: Chiral HPLC (Daicel Chiralpak AD-H).

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 1-Acetyl-5-(2-oxopropyl)indoline (1.0 equiv) and DCE (10 mL/g).

    • Add (R)-1-Phenylethylamine (1.1 equiv) and acetic acid (1.0 equiv).

    • Stir at room temperature for 2 hours. Monitor imine formation by TLC (disappearance of ketone).

  • Diastereoselective Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
       (1.5 equiv) portion-wise over 30 minutes. Note: Use of the triacetoxy derivative is crucial for selectivity compared to NaBH
      
      
      
      .
    • Allow to warm to room temperature and stir for 12 hours.

  • Workup & Deprotection:

    • Quench with saturated NaHCO

      
      . Extract with EtOAc.[3]
      
    • Critical Step: Hydrogenolysis of the chiral auxiliary (if a benzyl group was used) using Pd/C and H

      
       (1 atm) in MeOH yields the primary amine with preserved stereochemistry at the alkyl chain.
      
  • Data Validation (Expectations):

    • Yield: 75-85%

    • dr (Diastereomeric Ratio): >95:5 (Determined by

      
      H NMR).
      
Protocol B: Enantioselective C-H Activation (Rh-Catalyzed)

Target Application: Rapid library generation of C2/C3-substituted indolines for 5-HT


 discovery.

This modern approach uses Rhodium carbenoids to insert into C-H bonds, forming the indoline ring de novo with high enantiocontrol.

Reagents & Equipment[2][3]
  • Catalyst: Rh

    
    (S-PTAD)
    
    
    
    (Tetrakis[1-(4-tert-butylphenyl)adamantane-1-carboxylate]dirhodium).
  • Precursor: N-sulfonyl-1,2,3-triazoles (acts as the carbene precursor).

  • Substrate: Substituted anilines or benzyl amines.

  • Conditions: 60°C, Toluene or DCE.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a glovebox, weigh Rh

      
      (S-PTAD)
      
      
      
      (1 mol%) into a flame-dried vial.
    • Dissolve in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Carbene Generation & Insertion:

    • Add the N-sulfonyl-1,2,3-triazole precursor (1.0 equiv) and the aniline substrate (1.2 equiv).

    • Seal the vial and heat to 60°C. The triazole decomposes to release N

      
      , generating a Rh-carbene species.
      
    • Mechanism:[4][5][6][7] The Rh-carbene undergoes an enantioselective intramolecular C-H insertion at the benzylic position of the amine.

  • Purification:

    • Filter through a short pad of celite.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Diagram: The Catalytic Cycle

CatalyticCycle Rh_Cat Rh(II) Catalyst Carbene Rh-Carbene Intermediate Rh_Cat->Carbene -N2 Diazo Triazole Precursor Diazo->Carbene Feed Transition Enantio-determining C-H Insertion Carbene->Transition Product Chiral Indoline Transition->Product Product->Rh_Cat Regeneration

Figure 2: Rh(II)-catalyzed enantioselective C-H insertion cycle for de novo indoline synthesis.

Late-Stage Functionalization: Attaching the GPCR "Tail"

For GPCR affinity, the indoline core (binding the orthosteric site) must be linked to a distal aryl group (binding the secondary pocket).

Reaction: Buchwald-Hartwig Amination (for N1-arylation).

  • Reactants: Indoline Core + Aryl Bromide (e.g., 2-bromo-methoxybenzene).

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + BINAP or XPhos (4 mol%).
  • Base: NaO^tBu (1.4 equiv).

  • Solvent: Toluene, 100°C, 12h.

  • Why this works: This installs the hydrophobic tail required for 5-HT

    
     selectivity without racemizing the C2/C3 centers established in previous steps.
    

Analytical Validation & QC

For biological assays (Ki determination, Calcium flux), compound purity is non-negotiable.

QC Parameters Table
ParameterAcceptance CriterionMethodCommon Failure Mode
Chemical Purity > 95%HPLC (UV 254nm)Protodeboronation (if using Suzuki coupling)
Enantiomeric Excess > 98% eeChiral HPLC/SFCRacemization during N-alkylation (base mediated)
Residual Metal < 10 ppmICP-MSTrapped Pd/Rh in the indoline nitrogen
Solvent Residue < ICH LimitsHS-GCTrapped DCE or Toluene in crystal lattice

References

  • Silodosin Synthesis & Indoline Scaffolds

    • Process for preparing an intermediate for silodosin.[2][3][8] (Patent WO2011124704A1).

    • Source:

  • Stereoselective C-H Insertion

    • Enantioselective Synthesis of Indolines... by C–H Insertion of Donor/Donor Carbenes.[4] (2019). J. Am. Chem. Soc.

    • Source:

  • 5-HT7 Receptor Ligands

    • Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. (2020).[9][10] J. Org.[11] Chem.

    • Source:

  • General Indoline Synthesis Review

    • Synthesis of indolines.[2][3][4][8][12] (Organic Chemistry Portal).

    • Source:

Sources

Application

Process Development Guide: Scalable Synthesis of 7-Substituted Indolines

Executive Summary & Strategic Rationale The 7-substituted indoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of ortho-substituted anilines. It is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-substituted indoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of ortho-substituted anilines. It is a critical intermediate in the synthesis of GPCR modulators (e.g.,


-adrenoceptor antagonists like Silodosin) and kinase inhibitors.

The Challenge: Accessing the C7 position is synthetically demanding due to:

  • Steric Hindrance: The proximity to the heterocyclic nitrogen hinders nucleophilic attack.

  • Electronic Bias: Electrophilic aromatic substitution (SEAr) inherently favors the C5 and C3 positions, making direct C7-functionalization difficult without directing groups.

  • Chemoselectivity: Reducing the indole core to indoline while preserving labile C7-substituents (e.g., halogens) requires precise control to avoid hydrodehalogenation.

The Solution: This guide details a "Reduction-First" strategy , utilizing 7-bromoindole as a versatile linchpin. This approach offers the highest probability of success for scale-up (kg-scale) compared to direct C-H activation, which often requires expensive noble metals (Rh/Ir) and complex directing groups.

Strategic Route Selection

The following decision tree illustrates the logic for selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.

RouteSelection Start Target: 7-Substituted Indoline Decision1 Is 7-Haloindole Commercially Available? Start->Decision1 RouteA ROUTE A: Reduction-Functionalization (Preferred for Scale-Up) Decision1->RouteA Yes (e.g., 7-Bromoindole) RouteB ROUTE B: De Novo Synthesis (Bartoli/Leimgruber-Batcho) Decision1->RouteB No (Expensive/Unstable) RouteC ROUTE C: Directed C-H Activation (High Cost / Low Atom Economy) Decision1->RouteC Complex Core Required StepA1 Step 1: Chemoselective Reduction (Preserve Halogen) RouteA->StepA1 StepA2 Step 2: C7 Cross-Coupling (Suzuki/Buchwald) StepA1->StepA2

Figure 1: Strategic decision tree for selecting the synthetic route. Route A is the focus of this application note due to its industrial viability.

Protocol A: Chemoselective Reduction of 7-Bromoindole

Objective: Reduce the pyrrole ring of 7-bromoindole to 7-bromoindoline without debromination.

Scientific Basis: Catalytic hydrogenation (H2, Pd/C) is generally unsuitable for halo-indoles due to rapid oxidative addition of Pd into the C-Br bond, leading to dehalogenation. Therefore, hydride reduction in acidic media is the method of choice.

  • Method A (Standard): Sodium Cyanoborohydride (NaCNBH3) in Acetic Acid.

  • Method B (Green/Safety): Triethylsilane (Et3SiH) in Trifluoroacetic Acid (TFA).

Method A: NaCNBH3 / AcOH (Scale-Up Optimized)

This method is cost-effective for kg-scale but requires strict engineering controls for HCN management.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Parameter
7-Bromoindole 1.0SubstratePurity >98% (HPLC)
NaCNBH3 3.0ReductantAdd as solid or solution; Toxic
Acetic Acid (Glacial) SolventSolvent/Proton SourceMaintain 10-15°C during addition
Water QuenchQuenchExothermic
Step-by-Step Procedure
  • Reactor Setup: Use a glass-lined reactor equipped with an overhead stirrer, internal temperature probe, and a scrubber system (NaOH) connected to the vent to neutralize potential HCN evolution.

  • Dissolution: Charge 7-Bromoindole (1.0 wt) into Glacial Acetic Acid (10 vol). Stir at 15°C until fully dissolved.

    • Note: Indole protonation occurs at C3, activating the C2=N bond for hydride attack.

  • Reagent Addition (Critical): Add NaCNBH3 (3.0 equiv) portion-wise over 2 hours.

    • Control: Maintain internal temperature < 20°C . Rapid addition causes exotherms and runaway HCN generation.

  • Reaction: Warm to ambient temperature (20–25°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% starting material.

  • Quench & Workup (Hazard):

    • Cool to 0°C.[1]

    • Slowly add water (10 vol) dropwise (Exothermic!).

    • Neutralization: Slowly add 50% NaOH(aq) to adjust pH to >10. Do not acidify the waste stream—risk of HCN release.

    • Extract with Ethyl Acetate or Toluene.

  • Isolation: Wash organics with brine, dry over Na2SO4, and concentrate.

    • Yield Expectation: 85–92%.

    • Purity: >95% (often used directly in the next step).

Protocol B: C7-Functionalization (Buchwald-Hartwig Coupling)

Objective: Install an amine moiety at C7 (common in drug discovery) using the 7-bromoindoline intermediate.

Scientific Basis: The nitrogen of the indoline is nucleophilic. To prevent catalyst poisoning or side reactions, the indoline nitrogen is often protected (e.g., Acetyl, Boc) or the coupling is performed under conditions where the secondary amine is less reactive than the cross-coupling partner. However, for 7-bromoindoline, the steric bulk at C7 actually protects the N1 position slightly, but N-protection is recommended (e.g., N-Acetylation) prior to coupling for consistent yields.

Workflow Diagram: Cross-Coupling

CouplingWorkflow Substrate 7-Bromoindoline Protect Protection (Ac2O / Et3N) Substrate->Protect  Optional but  Recommended Coupling Pd-Catalyzed Coupling (Pd2(dba)3 / BINAP) Protect->Coupling  N-Acetyl-7-Bromoindoline Product 7-Amino-Indoline Deriv. Coupling->Product

Figure 2: Workflow for the functionalization of the 7-position.

Procedure (N-Protected Route)
  • Substrate: 1-Acetyl-7-bromoindoline (prepared via standard acetylation).

  • Catalyst System:

    • Pd Source: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

    • Ligand: BINAP or Xantphos (ideal for aryl halides).

    • Base: Cs2CO3 or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Reaction:

    • Charge reactor with Substrate (1.0 eq), Amine partner (1.2 eq), Base (1.5 eq).

    • Inert with N2/Ar (3 cycles).

    • Add Catalyst/Ligand.[2]

    • Heat to 80–100°C for 12–16 hours.

  • Purification: Filter through Celite (remove Pd black), concentrate, and recrystallize (EtOH/Water) or column chromatography.

Process Safety & Engineering Controls

Scale-up of these chemistries involves significant hazards. Adherence to the following controls is mandatory.

Hazard ClassSourceMitigation Strategy
Acute Toxicity NaCNBH3 Fatal if swallowed/inhaled.[3][4] Use full PPE (Tyvek suit, respirator). Handle solids in a glovebox or continuous liner bag.
Toxic Gas HCN (Hydrogen Cyanide) Generated if NaCNBH3 contacts strong acid or during workup. Essential: Scrubber with 10% NaOH + Bleach (NaOCl) to oxidize Cyanide to Cyanate. Install HCN detectors in the suite.
Thermal Runaway Hydride Addition The reduction is exothermic. Use dosing pumps for reagent addition. Ensure cooling jacket capacity exceeds calculated heat release (

).
Metal Waste Palladium/Chromium Segregate heavy metal waste streams. Use scavengers (e.g., SiliaMetS®) to remove Pd to <10 ppm in API.

References

  • General Indole Reduction Strategies

    • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977.

    • Note: Establishes the mechanism of C3-protonation followed by hydride attack
  • 7-Substituted Indoline Synthesis (Silodosin Intermediates)

    • Lyu, H., et al. "Process Development for Silodosin." Organic Process Research & Development, 2016.[4]

    • Relevance: Details the industrial scale-up of indoline reduction using NaCNBH3.
  • C-H Activation at C7 (Advanced Methods)

    • Song, W., & Ackermann, L. "Cobalt-Catalyzed C-H Cyanation of Indoles at C7." Angewandte Chemie, 2012.

    • Relevance: Provides alternative routes using directing groups if the bromo-reduction route fails.
  • Safety Data & Handling

    • Sigma-Aldrich. "Safety Data Sheet: Sodium Cyanoborohydride."

  • Cross-Coupling on Indolines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Method

Application Note: Chromatographic Purification of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Abstract & Scope This application note details the isolation and purification of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (Target Compound). This molecule represents a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the isolation and purification of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (Target Compound). This molecule represents a critical scaffold in medicinal chemistry, often serving as an intermediate for kinase inhibitors or antibody-drug conjugates (ADCs).

The purification of this specific intermediate presents a unique set of challenges:

  • Amphiphilic Nature: The lipophilic tert-butyl carbamate (Boc) group contrasts with the polar primary alcohol at the C7 position, requiring a carefully tuned solvent gradient.

  • Acid Sensitivity: The N-Boc protecting group is susceptible to acid-catalyzed cleavage. While generally stable, the slight acidity of standard silica gel (

    
    ) can induce slow degradation during prolonged residence times.
    
  • Oxidation Potential: The indoline core (dihydroindole) is thermodynamically less stable than its oxidized indole counterpart. Care must be taken to prevent oxidative dehydrogenation during workup and purification.

This guide provides a robust protocol for isolating the target compound from a typical Lithium Aluminum Hydride (LiAlH


) or Borane (

) reduction mixture, ensuring >98% purity.

Physicochemical Profile & Separation Logic

PropertyValue / CharacteristicImplication for Chromatography
Structure Indoline core, N-Boc, C7-CH

OH
Mixed polarity; retains well on Silica, elutes with polar modifiers.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic. Soluble in DCM, EtOAc; limited solubility in Hexane.
pKa Non-ionizable (N is protected)No pH modifiers (acids/bases) needed for peak shape, but base (TEA) prevents degradation.
UV Cutoff ~254 nm, ~280 nmIndoline absorbance is weaker than indole. Use 254 nm for detection; verify with stain.
Stability Acid-sensitive (Boc)Critical: Avoid acidic mobile phases. Neutralize silica if degradation is observed.
Synthesis Context & Impurity Profile

The target is typically synthesized via the reduction of 1-(tert-butoxycarbonyl)indoline-7-carboxylic acid (or ester).

  • Impurity A (Starting Material): Carboxylic acid (streaks on silica) or Ester (runs faster than alcohol).

  • Impurity B (Indole): tert-butyl 7-(hydroxymethyl)-1H-indole-1-carboxylate. Result of oxidation. Runs close to target but slightly less polar.

  • Impurity C (De-Boc): 7-(hydroxymethyl)indoline. Highly polar, often stays at baseline without MeOH.

Method Development & Optimization

Thin Layer Chromatography (TLC) Analysis

Proper TLC is the foundation of the separation.

  • Stationary Phase: Silica Gel 60 F

    
     aluminum sheets.
    
  • Mobile Phase Screening:

    • 10% EtOAc in Hexane: Product likely stays at baseline (

      
      ).
      
    • 30% EtOAc in Hexane: Product likely elutes (

      
      ).
      
    • 50% EtOAc in Hexane: Product moves rapidly (

      
      ).
      
  • Visualization:

    • UV (254 nm): Primary visualization.

    • Anisaldehyde Stain: Recommended. The hydroxymethyl group stains a distinct blue/violet upon heating, helping distinguish it from non-alcohol impurities.

    • Ninhydrin: Ineffective (blocked Nitrogen).

Mobile Phase Selection

A linear gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B) is the standard protocol.

  • Modifier: If "tailing" is observed or if the Boc group is labile, add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes surface silanols on the silica gel.

Detailed Experimental Protocol

Step 1: Crude Workup (Critical Pre-Purification)

Before chromatography, the reduction reaction must be quenched properly to prevent aluminum salts from clogging the column.

  • Fieser Quench: For every 1g of LiAlH

    
     used, add sequentially: 1 mL 
    
    
    
    , 1 mL 15% NaOH, 3 mL
    
    
    .
  • Concentration: Evaporate the filtrate to obtain the crude oil.

Step 2: Sample Loading
  • Method: Dry Loading (Recommended for resolution).

  • Protocol: Dissolve crude (e.g., 500 mg) in minimal Dichloromethane (DCM). Add Silica Gel (1.5g). Evaporate solvent under vacuum until a free-flowing powder remains.

  • Why: Liquid loading with DCM can cause band broadening due to the "solvent effect" where the strong solvent carries the compound too fast initially.

Step 3: Flash Chromatography Parameters
  • Instrument: Automated Flash System (e.g., CombiFlash, Biotage) or Manual Glass Column.

  • Column: 12g Silica Cartridge (for ~500mg crude).

  • Flow Rate: 30 mL/min.

  • Gradient Profile:

Time (CV*)% Ethyl AcetateDescription
0 - 20%Equilibration & Injection
2 - 50% -> 10%Elute non-polar impurities (hydrocarbons)
5 - 1510% -> 40%Target Elution Window
15 - 1840% -> 100%Flush polar impurities (acids, de-Boc amines)
18 - 20100%Wash

*CV = Column Volumes

Step 4: Fraction Collection & Analysis
  • Collect fractions based on UV threshold (e.g., >10 mAU).

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at

    
     (in 30% EtOAc/Hex).
    
  • Caution: Do not pool "mixed" fractions containing the oxidized indole impurity (usually runs slightly higher).

Troubleshooting & Scientific Rationale

Common Issue: Co-elution with Indole Impurity

If the oxidized indole byproduct co-elutes with the indoline target:

  • Root Cause: The planar indole structure has similar adsorption to silica as the indoline, despite the slight difference in electronics.

  • Solution: Switch to Dichloromethane (DCM) / Methanol (MeOH) .

    • Gradient: 0% -> 5% MeOH in DCM.

    • Rationale: DCM is more selective for polarizability differences (aromaticity) than Hexane/EtOAc.

Common Issue: Sample Decomposition on Column
  • Observation: Product peak is broad; TLC of fraction shows a new baseline spot (de-Boc amine).

  • Root Cause: Acidic hydrolysis by silica silanols.

  • Solution: Pre-wash the silica column with 1% Triethylamine in Hexane , then run the gradient with 0.1% TEA in all solvents.

Process Visualization (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Fieser Quench & Celite Filtration Start->Quench TLC TLC Analysis (Anisaldehyde Stain) Quench->TLC Decision Separation Difficulty? TLC->Decision StdFlash Flash Chromatography Hex/EtOAc (0-40%) Decision->StdFlash Standard Profile ModFlash Buffered Flash + 0.1% TEA Decision->ModFlash Acid Sensitive (Decomposition) AltFlash Alternative Selectivity DCM/MeOH (0-5%) Decision->AltFlash Co-eluting Impurities Analysis Fraction Analysis (UV + TLC) StdFlash->Analysis ModFlash->Analysis AltFlash->Analysis Final Pure Tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate Analysis->Final Pool Pure Fractions

Caption: Logical workflow for the isolation of N-Boc-7-hydroxymethyl-indoline, including decision pathways for difficult separations.

References

  • General Reduction Protocol

    • Mechanistic insight into LiAlH4 reductions.
  • N-Boc Stability on Silica

    • Apelqvist, T., & Wensbo, D. (1996).[12] Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.[12] Tetrahedron Letters, 37(9), 1471-1474. Link

    • Establishes the mild acidity of silica and conditions under which Boc groups are labile.
  • Indoline Synthesis & Protection

    • Pasala, V. K. (2016).[7][10] Solvent-free, instant, ambient, N-Boc protection of amines - A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.[7] Link

    • Provides context on N-Boc stability and synthesis.
  • Flash Chromatography Handbook

    • Biotage Flash Chromatography Application Notes. (General Reference for Normal Phase Gradients). Link

Sources

Application

Protecting group strategies for multi-step indoline synthesis

Application Note: Strategic Protecting Group Manipulation in Multi-Step Indoline Synthesis Abstract & Strategic Overview The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protecting Group Manipulation in Multi-Step Indoline Synthesis

Abstract & Strategic Overview

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as the core for antihypertensives (Indapamide) and


-adrenoceptor antagonists (Silodosin). Unlike its oxidized counterpart indole, indoline possesses a basic, nucleophilic 

nitrogen and a distinct reactivity profile on the benzene ring.

Successful multi-step synthesis hinges on a Protecting Group (PG) strategy that goes beyond simple masking. The PG must serve as a functional lever —tuning the electronics of the aromatic ring, directing regioselective C–H activation, or preventing oxidative dehydrogenation to indole.

This guide categorizes PG strategies into three functional domains:

  • Chemoselectivity: Preventing

    
    -alkylation/oxidation.
    
  • Electronic Tuning: Modulating C-5 vs. C-7 reactivity.

  • Directing Group (DG) Utility: Facilitating transition-metal-catalyzed C–H activation.

Decision Matrix: Selecting the Right Architecture

The choice of protecting group dictates the synthetic pathway. Use the following logic flow to determine the optimal PG for your specific campaign.

PG_Selection_Strategy Start Start: Define Synthetic Goal Q1 Requirement: C-7 Functionalization? Start->Q1 Q2 Requirement: Prevent Oxidation to Indole? Q1->Q2 No Path_DG Strategy: Directing Group (DG) Q1->Path_DG Yes (C-H Activation) Path_Stable Strategy: Electronic Deactivation Q2->Path_Stable Yes (High Risk) Path_Labile Strategy: Orthogonal/Labile Q2->Path_Labile No (Mild Conditions) Piv Pivaloyl (Piv) Robust DG for Co/Pd catalysis Path_DG->Piv Ac Acetyl (Ac) Standard DG, moderate stability Path_DG->Ac Ts Tosyl (Ts) / Nosyl (Ns) Prevents oxidation, hard removal Path_Stable->Ts Boc Boc / Cbz Acid/H2 labile, risk of oxidation Path_Labile->Boc

Figure 1: Strategic decision tree for indoline nitrogen protection based on synthetic requirements.

Deep Dive: The "Directing Group" Revolution

Modern indoline synthesis often utilizes the protecting group as a Directing Group (DG) for C–H activation. The


-Pivaloyl (Piv) group is superior in this regard.
Mechanism of Action

Unlike carbamates (Boc/Cbz), the amide carbonyl in


-Piv coordinates strongly with transition metals (Co, Rh, Pd), positioning the catalyst to activate the sterically accessible C-7 position.
  • Why Piv? The bulky tert-butyl group forces the carbonyl oxygen into a favorable conformation for chelation while protecting the

    
    -1 position from competitive binding.
    
  • The Challenge: Pivalamides are notoriously difficult to hydrolyze under standard acidic/basic conditions due to steric hindrance.

  • The Solution: Anhydrous lithiation (see Protocol C).

Technical Data: Protecting Group Stability Profile

Protecting GroupStability (Oxidation)Stability (Acid)Stability (Base)C-7 Directing AbilityDeprotection Vector
Boc Low (Oxidizes to Indole)Unstable (TFA/HCl)StablePoorAcid (TFA, HCl)
Cbz ModerateStableUnstable (Strong)PoorHydrogenolysis (

/Pd)
Tosyl (Ts) High StableStableModerateReductive (Mg/MeOH)
Acetyl (Ac) ModerateStableLabileGoodBase (NaOH) or Acid
Pivaloyl (Piv) High High High Excellent Lithiation (LDA)

Experimental Protocols

Protocol A: Regioselective C-7 Functionalization (C-H Activation)

Targeting the "difficult" C-7 position using N-Piv as a directing group.

Reagents:


-Pivaloylindoline (1.0 equiv), Alkyne/Alkene (Coupling Partner), [Cp*Co(CO)I2] (Catalyst), AgSbF6 (Additive).
  • Setup: In a glovebox, charge a sealed tube with

    
    -Pivaloylindoline (0.2 mmol), catalyst (5 mol%), and AgSbF6 (20 mol%).
    
  • Solvent: Add 1,2-dichloroethane (DCE) (2.0 mL).

  • Reaction: Heat to 100 °C for 16 hours. The Piv group directs the Cobalt catalyst to the C-7 position, forming a 5-membered metallacycle intermediate.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate.

  • Validation: NMR should show disappearance of the C-7 doublet and appearance of the functionalized group.

Protocol B: The "Self-Validating" Orthogonal Deprotection of N-Piv

Removing the stubborn Pivaloyl group without affecting other sensitive moieties.

Context: Standard hydrolysis (NaOH/EtOH) often fails with


-Piv indolines. This protocol utilizes the specific reactivity of the amide bond with lithium amides.

Procedure:

  • Preparation: Dissolve

    
    -Pivaloylindoline substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
    
  • Activation: Cool to 0 °C. Add LDA (Lithium Diisopropylamide) (3.0 equiv) dropwise.

    • Note: The excess base is required to deprotonate any acidic sites and attack the sterically hindered carbonyl.

  • Cleavage: Warm the solution to 40–45 °C and stir for 2–4 hours.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the amide generates a tetrahedral intermediate which collapses to expel the indoline anion.

  • Quench: Carefully quench with saturated

    
     at 0 °C.
    
  • Purification: Extract with EtOAc. The byproduct is pivalamide (water-soluble/removable).

Protocol C: Reductive Cleavage of N-Tosyl Indolines

Used when preventing oxidation is critical.

Procedure:

  • Dissolve

    
    -Tosyl indoline in anhydrous Methanol (0.1 M).
    
  • Add Magnesium turnings (10 equiv) and a catalytic amount of

    
    .
    
  • Sonicate or stir vigorously. The reaction is exothermic and generates

    
     gas (ensure venting).
    
  • Monitor by TLC. The sulfonyl group is cleaved reductively, leaving the free amine.

Troubleshooting & Optimization

  • Issue: Oxidation to Indole.

    • Cause: Using Boc/Cbz groups during steps involving radical initiators or high-valent metals.

    • Fix: Switch to Tosyl (Ts) or Nosyl (Ns) . These electron-withdrawing sulfonyls destabilize the radical cation intermediate required for oxidation to indole.

  • Issue: Low Yield in C-7 Activation.

    • Cause: Steric clash between the PG and the C-2 substituents.

    • Fix: If C-2 is substituted, the tert-butyl of the Pivaloyl group may be too bulky. Switch to

      
      -Acetyl , though directing efficiency may drop slightly.
      

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[5] Wuts, P. G. M.; Greene, T. W. Wiley-Interscience, 2006 . Link

  • Cobalt-Catalyzed C-H Activation of Indolines. Biswal, P.; et al. J. Org. Chem., 2020 .[3][6][7] Demonstrates the utility of Piv as a directing group. Link

  • Deprotection of N-Pivaloylindoles with a Lithium Base. Sánchez, J. D.; et al. MDPI, 2004 . The definitive protocol for removing the stubborn Piv group. Link

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Gilmore, C. D.; et al. J. Am. Chem. Soc., 2008 .[1][8] Highlights orthogonal reactivity based on N-substitution.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Substituted Indoline Synthesis

Subject: Optimizing Yield & Regioselectivity for C7-Functionalization Ticket ID: #IND-C7-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Yield & Regioselectivity for C7-Functionalization

Ticket ID: #IND-C7-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "C7 Problem"

The C7 position of the indole/indoline scaffold represents a unique synthetic bottleneck. Unlike the electron-rich C3 (susceptible to electrophilic attack) or the acidic N1, the C7 position is electronically neutral and sterically shielded by the N1 substituent.

Low yields typically stem from three failure modes:

  • Regioselectivity Failure: Competition from the thermodynamically favored C2 position during C-H activation.

  • Over-Reduction: Loss of C7-halogens (dehalogenation) during the conversion of indole to indoline.

  • Precursor Instability: In de novo synthesis (e.g., Bartoli), the sensitivity of the nitro-group reduction cascade leads to polymerization.

This guide provides troubleshooting workflows for the two dominant strategies: De Novo Synthesis (Bartoli) and Direct C-H Functionalization .

Part 1: Strategy Selector

Before troubleshooting, verify you are using the correct pathway for your substrate availability.

StrategySelector Start Start: Target Molecule Analysis IsIndoleAvailable Is the parent Indole/Indoline core available? Start->IsIndoleAvailable DeNovo De Novo Synthesis (Bartoli / Leimgruber-Batcho) IsIndoleAvailable->DeNovo No (Build Ring) CHAct Direct C-H Activation (Rh/Pd Catalysis) IsIndoleAvailable->CHAct Yes (Functionalize) Bartoli Bartoli Indole Synthesis Best for: 7-Alkyl/Bromo DeNovo->Bartoli RhCat Rh(III) C-H Activation Best for: 7-Aryl/Alkenyl CHAct->RhCat

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability.

Part 2: De Novo Synthesis (The Bartoli Route)

Method: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3][4] Best For: Creating 7-substituted indoles from cheap nitrobenzenes, which are then reduced to indolines.

Troubleshooting Guide: Bartoli Indole Synthesis
SymptomRoot CauseTechnical Intervention
Yield < 20% Moisture/Quality of Grignard The Bartoli reaction requires 3 equivalents of vinyl Grignard. The first equivalent acts as a base; the second attacks the nitro group; the third is often consumed by moisture or side reactions. Action: Titrate your Grignard reagent immediately before use. Use 3.5 to 4.0 equivalents if the reagent is aged.
No Reaction / Recovery of SM Lack of Ortho-Substituent The Bartoli mechanism requires an ortho-substituent to force the nitro group out of planarity and drive the [3,3]-sigmatropic rearrangement. Action: If your target is 7-H, this method fails. If 7-functionalized, ensure the ortho group is bulky (Br, Me).[4]
Azo/Azoxy Byproducts Temperature Control Addition at 0°C often leads to redox coupling (azo formation) rather than addition. Action: Initiate addition strictly at -78°C or -40°C to favor the nitroso intermediate formation over redox coupling.
Protocol A: Optimized Bartoli Synthesis for 7-Bromoindole

Note: 7-Bromoindole is a versatile precursor for further C7 functionalization.

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Reagent: Dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF (0.2 M). Cool to -40°C .

  • Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.5 eq ) dropwise over 20 minutes.

    • Critical: The solution will turn dark brown/black. This is normal.

  • Rearrangement: Stir at -40°C for 40 mins, then allow to warm to -20°C (do not exceed 0°C yet).

  • Quench: Pour the cold mixture rapidly into saturated aqueous NH4Cl.

  • Purification: Silica gel chromatography (Hexane/EtOAc). 7-bromoindole is often less polar than the aniline byproducts.

Part 3: Direct C-H Activation (The Modern Route)

Method: Transition-metal catalyzed functionalization using Directing Groups (DGs).[5] Best For: Late-stage diversification of the indole core.

Mechanism & Logic

The challenge is distinguishing C7 from the more reactive C2. This is solved using Steric Gearing . By installing a bulky Directing Group (DG) on the Nitrogen (e.g., Di-tert-butylphosphinoyl), the catalyst is physically prevented from accessing C2, forcing activation at C7.

CHActivation cluster_failure Failure Mode Substrate Indole-DG (Bulky N-Subst) Coordination Coordination (Agostic Interaction) Substrate->Coordination + Cat Catalyst Rh(III) or Pd(II) CMD C7-H Activation (Metallacycle) Coordination->CMD Steric Gearing Blocks C2 Product 7-Substituted Indole CMD->Product Coupling Partner (e.g., Alkene/Ar-X) C2_Attack C2 Activation CMD->C2_Attack If DG is small (e.g., Acetyl)

Figure 2: Mechanistic flow of C7-selective C-H activation. Note that small DGs lead to C2 leakage.

Troubleshooting Guide: C-H Activation
IssueDiagnosisSolution
C2 vs C7 Mixture DG is too small Acetyl or Boc groups are often insufficient to block C2. Action: Switch to

-P(O)

Bu

(Di-tert-butylphosphinoyl) or

-Pivaloyl
. The steric bulk is non-negotiable for high C7 selectivity.
Low Conversion Catalyst Poisoning Indoles are coordinating ligands. Free N-H indoles kill Pd/Rh catalysts. Action: Ensure the N1 position is fully protected with the DG before adding the metal. Never attempt free N-H C-H activation at C7.
De-protection Failure DG too stable You successfully made the 7-subst indole, but can't remove the DG. Action: If using

-P(O)

Bu

, use TsOH in refluxing alcohol or LiAlH

(reductive cleavage) to remove it. Avoid harsh bases if your product is sensitive.
Part 4: Reduction (Indole → Indoline)

Context: Many users synthesize the 7-substituted indole and then reduce it to the indoline. Critical Risk: If your substituent is a Halogen (Cl, Br, I), standard hydrogenation (Pd/C, H2) will cause hydrodehalogenation (stripping the halogen), ruining the synthesis.

Protocol B: Halo-Selective Reduction (Indole to Indoline)

Use this protocol to preserve C7-Halogens.

  • Reagents: Sodium Cyanoborohydride (

    
    ) and Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 7-bromoindole (1 mmol) in Glacial Acetic Acid (5 mL).

    • Cool to 10°C.

    • Add

      
       (3.0 eq) portion-wise.
      
    • Stir at RT for 2 hours.

  • Workup: Quench with NaOH (aq) until basic (pH > 10) to destroy Boron complexes. Extract with DCM.

  • Why this works: The protonated indole (indolium ion) is reduced by the hydride. This method is kinetically faster than oxidative insertion into the C-Br bond, preserving the halogen.

FAQ: Frequently Asked Questions

Q: Can I use the Leimgruber-Batcho synthesis for 7-substituted indolines? A: Yes, but with limitations. You need a 2-methyl-3-substituted-nitrobenzene starting material. These are often harder to source than the ortho-substituted nitrobenzenes used in Bartoli synthesis. However, Leimgruber-Batcho is superior if you need the 2 and 3 positions completely unsubstituted.

Q: I need to install a Nitrogen at C7 (7-aminoindoline). What is the best route? A: Do not try to nitrate the indoline directly; it will go to C5.

  • Route 1 (De Novo): Start with 2-bromo-nitrobenzene

    
     Bartoli 
    
    
    
    7-bromoindole
    
    
    Buchwald-Hartwig amination
    
    
    Reduction.
  • Route 2 (C-H Activation): Use the Chang/Glorius method: Rh(III) catalyzed C-H amidation using dioxazolones as the amidating source and an

    
    -pivaloyl directing group.
    

Q: Why is my yield low when scaling up the Bartoli reaction? A: The Bartoli reaction is highly exothermic. On a scale >5g, the internal temperature often spikes above -20°C during Grignard addition, triggering polymerization. Solution: Use a cryo-cooler (not just dry ice/acetone) and add the Grignard via a syringe pump to maintain internal T < -35°C.

References
  • Bartoli Indole Synthesis Mechanism & Scope

    • Bartoli, G., et al. "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989.
  • C7-Selective C-H Activation (Phosphorus DG)

    • Yang, Y., et al. "Rh(III)-Catalyzed C7-Selective C–H Functionalization of Indolines."[6] Journal of the American Chemical Society, 2016. (Demonstrates the N-P(O)tBu2 strategy).

  • Indole to Indoline Reduction (Preserving Halogens)

    • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974.
  • Ruthenium-Catalyzed C7 Amidation

    • Mishra, A., et al. "Ru(II)-Catalyzed C–H Amidation of Indoline at the C7-Position Using Dioxazolone."[7] The Journal of Organic Chemistry, 2017.[8]

Sources

Optimization

Optimization of reaction conditions for Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Subject: Synthesis & Optimization of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Ticket ID: IND-7HM-OPT-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis & Optimization of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Ticket ID: IND-7HM-OPT-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis and optimization of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, often serving as a precursor for constrained amino acid analogues or tricyclic cores.

The primary challenge in this synthesis is the chemoselective reduction of the C7-ester/acid to the primary alcohol without compromising the acid-labile N-Boc protecting group or reducing the indoline core. This guide provides a validated protocol, troubleshooting workflows, and mechanistic insights to ensure high yield and purity.

Module 1: Synthetic Strategy & Causality
The Challenge: Chemoselectivity

The target molecule contains two reducible sites: the C7-carboxylate (ester/acid) and the N-Boc carbamate.

  • Lithium Aluminum Hydride (LiAlH₄): aggressive reducing agent.[1][2] While effective for esters, it frequently attacks the N-Boc group at room temperature, leading to N-methyl byproducts or deprotection.

  • Sodium Borohydride (NaBH₄): Too mild to reduce esters efficiently without additives (e.g., CaCl₂ or LiCl).

  • The Solution: Lithium Borohydride (LiBH₄) .[1][2] The Li⁺ cation acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, activating it for hydride attack.[2] This allows for the reduction of esters to alcohols under mild conditions where the N-Boc group remains stable.

Recommended Route: The "Protect-Then-Reduce" Strategy

We recommend starting from Methyl 1H-indoline-7-carboxylate . Early installation of the Boc group prevents N-alkylation side reactions and directs sterics away from the C7 position during workup.

SynthesisRoute Start Methyl 1H-indoline-7-carboxylate Step1 Step 1: N-Boc Protection (Boc2O, DMAP/TEA) Start->Step1 Protection Inter Intermediate: 1-tert-butyl 7-methyl indoline-1,7-dicarboxylate Step1->Inter Step2 Step 2: Chemoselective Reduction (LiBH4, THF) Inter->Step2 Reduction End TARGET: Tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate Step2->End

Figure 1: Recommended synthetic pathway prioritizing N-protection stability.

Module 2: Troubleshooting & Diagnostics
Issue 1: "My NMR shows double peaks. Is my compound impure?"

Diagnosis: Likely Rotamers , not impurities. Explanation: The N-Boc group at the N1 position experiences restricted rotation due to the steric clash with the C7-substituent (the hydroxymethyl group). This results in two distinct conformers observable on the NMR timescale at room temperature. Verification: Run the NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d₆. If the peaks coalesce into sharp singlets, they are rotamers.

Issue 2: Low Yield / Loss of Boc Group

Diagnosis: Harsh acidic workup or aggressive reducing agent. Explanation: The tert-butyl carbamate is acid-labile. Quenching LiBH₄ or LiAlH₄ with strong HCl can locally drop the pH enough to cleave the Boc group. Fix: Quench with Glauber’s Salt (Na₂SO₄·10H₂O) or saturated Ammonium Chloride (NH₄Cl) . Avoid direct addition of mineral acids.

Issue 3: Incomplete Reduction (Ester remains)

Diagnosis: Moisture contamination or insufficient Lewis Acid activation. Fix: LiBH₄ is moisture sensitive.[3] Ensure THF is anhydrous. If reaction is sluggish, adding 1.0 eq of Methanol (carefully!) can generate LiB(OMe)H₃ in situ, which is often a more active reducing species, or simply switching to LiBH₄/TMSCl protocols.

Module 3: Validated Experimental Protocol

Target: Reduction of 1-tert-butyl 7-methyl indoline-1,7-dicarboxylate to Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Substrate (Ester) 1.0PrecursorEnsure high purity (>95%)
LiBH₄ (2M in THF) 2.0 - 3.0Reducing AgentDispense under N₂/Ar
Anhydrous THF SolventMedium0.1 M - 0.2 M conc.
Sat. aq. NH₄Cl ExcessQuenchMild proton source
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Dissolution: Dissolve the starting ester (1.0 equiv) in anhydrous THF (concentration ~0.15 M). Cool the solution to 0°C in an ice bath.

  • Addition: Add LiBH₄ solution (2.0 equiv) dropwise via syringe over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The alcohol is usually more polar than the ester.

    • Optimization: If starting material persists after 6h, heat to 40°C or add another 1.0 equiv of LiBH₄.

  • Quench (Critical): Cool back to 0°C. Carefully add Sat. NH₄Cl dropwise until bubbling ceases. Stir for 30 mins to break up boron complexes.

  • Workup: Dilute with EtOAc. Wash organic layer with Water (1x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc in Hexanes).

Module 4: Decision Logic (Graphviz)

Use this flowchart to diagnose outcomes during your experiment.

Troubleshooting Start Start: Analyze Crude NMR/TLC CheckPurity Are there extra peaks? Start->CheckPurity CheckYield Is Yield < 50%? Start->CheckYield RotamerCheck Do peaks coalesce at 50°C? CheckPurity->RotamerCheck Yes RotamerYes It is Rotamers. Proceed to next step. RotamerCheck->RotamerYes Yes RotamerNo Impurity present. Check purification. RotamerCheck->RotamerNo No BocLoss Is Boc group missing? CheckYield->BocLoss Yes BocYes Acidic Quench Issue. Use NH4Cl next time. BocLoss->BocYes Yes BocNo Incomplete Reaction. Increase LiBH4 or Temp. BocLoss->BocNo No

Figure 2: Diagnostic workflow for common synthesis issues.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use DIBAL-H instead of LiBH₄? A: Yes, but with caution. DIBAL-H (Diisobutylaluminum hydride) is effective but must be used at -78°C to prevent over-reduction or Boc cleavage. LiBH₄ is generally preferred for process scalability as it operates safely at 0°C to RT [1].

Q2: My product is an oil that refuses to crystallize. How do I store it? A: 7-substituted indolines are often oils due to the disruption of crystal packing by the bulky Boc group and the 7-substituent. Store under inert atmosphere (Argon) at -20°C. If it turns dark/brown, it is oxidizing; filter through a small plug of silica before use.

Q3: Why is the 7-position so difficult to functionalize compared to the 5-position? A: The 7-position is in the "ortho" position relative to the indoline nitrogen. The N-Boc group creates significant steric hindrance (peri-strain), making nucleophilic attacks or lithiation at C7 kinetically slower than at C5. This is why we recommend reducing a pre-installed C7-ester rather than attempting late-stage C-H activation at C7 [2].

References
  • LiBH4 Selectivity: Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. The rapid reaction of lithium borohydride with esters in tetrahydrofuran." The Journal of Organic Chemistry, 47(9), 1604-1606. Link

  • Indoline Rotamers: Wiberg, K. B., et al. (1987). "Rotational barriers in N-acyl- and N-carboalkoxyindoles." The Journal of Organic Chemistry, 52(26), 5672-5678. Link

  • General Indoline Synthesis: Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids." Journal of the American Chemical Society, 96(25), 7812-7814. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Indoline Derivatives

Status: Active Operator: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Troubleshooting retention, stability, and isolation of polar 2,3-dihydroindole scaffolds. Introduction: The Indoline Paradox Indoline...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: IND-PUR-001 Subject: Troubleshooting retention, stability, and isolation of polar 2,3-dihydroindole scaffolds.

Introduction: The Indoline Paradox

Indoline (2,3-dihydroindole) derivatives are privileged scaffolds in drug discovery, serving as precursors to complex alkaloids and core structures in antihypertensives (e.g., Indapamide) and urological drugs (e.g., Silodosin). However, they present a "purification paradox":

  • High Polarity: The secondary amine makes them adhere aggressively to silica gel, leading to peak tailing and yield loss.

  • Chemical Instability: Unlike their aromatic indole counterparts, indolines are prone to spontaneous oxidation (dehydrogenation) to restore aromaticity, a process often catalyzed by the very solid supports used to purify them.

This guide synthesizes field-proven protocols to overcome these specific failure modes.

Module 1: Chromatographic Tailing & Retention

The Issue

Users often report that polar indoline derivatives "streak" or "tail" on standard silica flash columns. Root Cause: The secondary amine moiety acts as a Lewis base, forming strong hydrogen bonds with acidic silanol (Si-OH) groups on the silica surface. This secondary interaction competes with the mobile phase, causing peak broadening and co-elution with impurities.

Troubleshooting Protocol: The "Base Competitor" Strategy

To sharpen peaks, you must block the silanol sites.

Step-by-Step Method:

  • Mobile Phase Selection: Do not use standard Hexane/Ethyl Acetate. Switch to Dichloromethane (DCM) / Methanol (MeOH) .

  • Modifier Addition: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase.

    • Why: The base modifier has a higher affinity for silanol protons than your indoline, effectively "capping" the silica surface.

  • Column Pre-treatment (Critical Step):

    • Flush the column with 3 Column Volumes (CV) of the mobile phase containing the base modifier before loading the sample. This ensures the silica is deactivated before the analyte touches it.

Advanced Solution: Amine-Functionalized Silica

If basified silica fails, switch to Amine-bonded Silica (NH₂-Silica) .

  • Mechanism: The stationary phase is already basic, eliminating the need for mobile phase modifiers.

  • HILIC Mode: For extremely polar indolines, run NH₂-silica in "Aqueous Normal Phase" (HILIC) mode using Acetonitrile/Water. This retains polar compounds that would otherwise elute in the void volume of a C18 column.

Decision Logic: Column Selection

IndolineChromatography Start START: Indoline Tailing on Silica? CheckRf Check Rf in 10% MeOH/DCM Start->CheckRf RfLow Rf < 0.2 (Very Polar) CheckRf->RfLow RfHigh Rf > 0.2 (Moderately Polar) CheckRf->RfHigh ReversePhase Use Reverse Phase (C18) (Water/Acetonitrile + 0.1% Formic Acid) RfLow->ReversePhase If soluble in aqueous AddBase Add 1% TEA or NH4OH to Mobile Phase RfHigh->AddBase Result1 Peak Shape Improved? AddBase->Result1 Success Proceed with Purification Result1->Success Yes SwitchPhase Switch Stationary Phase Result1->SwitchPhase No (Still Streaking) AmineSil Use Amine-Bonded Silica (NH2-Silica) SwitchPhase->AmineSil If soluble in organic

Figure 1: Decision matrix for selecting the correct stationary phase based on polarity and tailing severity.

Module 2: Stability & Oxidation Prevention

The Issue

Pure indoline fractions turn pink, brown, or red upon concentration or storage.[1] Root Cause: Oxidative Dehydrogenation . The thermodynamic drive to restore the aromatic indole system is strong. This reaction is accelerated by light, heat, atmospheric oxygen, and acidic environments.

Prevention Protocol
  • The "Flash" Rule: Never leave indolines on a silica column overnight. Silica can act as a mild oxidant or Lewis acid catalyst that promotes dehydrogenation.

  • Inert Atmosphere:

    • Sparge all elution solvents with Argon or Nitrogen for 15 minutes prior to use.

    • Rotary evaporate fractions under a nitrogen-backfilled vacuum if possible.

  • Antioxidant Spiking (Optional):

    • For highly sensitive derivatives, add 0.05% Butylated hydroxytoluene (BHT) to the collection vessels. BHT acts as a radical scavenger, interrupting the oxidation chain reaction.

Storage Requirements
ParameterRecommendationReason
Temperature -20°CSlows reaction kinetics.
Container Amber VialBlocks UV light which catalyzes auto-oxidation.
Headspace Argon/NitrogenRemoves oxygen source.[1]
State Salt Form (Solid)Solids are kinetically more stable than oils.

Module 3: Isolation & Crystallization

The Issue

Polar indolines often isolate as viscous, intractable oils ("gums") that are difficult to handle and weigh.

Solution: Salt Formation

Converting the free base indoline into a salt often yields a crystalline solid, which purifies the compound via lattice exclusion of impurities.

Recommended Salts:

  • Hydrochloride (HCl): Good for simple indolines, but excess acid can promote ring opening or oxidation.

  • Tartrate / Oxalate: Gentler organic acids. Tartrate salts are particularly effective for indoloquinoline-type structures.

Protocol: Anti-Solvent Crystallization (Tartrate Salt)[4]
  • Dissolution: Dissolve the crude indoline oil in a minimum amount of "Good Solvent" (e.g., Methanol or Acetone).[2]

  • Acid Addition: Add 1.05 equivalents of L-Tartaric acid dissolved in MeOH.

  • Anti-Solvent: Slowly add the "Bad Solvent" (e.g., Diethyl Ether or Heptane) dropwise with vigorous stirring until persistent cloudiness appears.

  • Nucleation: Cool to 4°C. If oiling out occurs (droplets instead of crystals), reheat to dissolve and cool more slowly, or scratch the glass to induce nucleation.

CrystallizationWorkflow Input Indoline Oil (Free Base) Solvent Dissolve in MeOH (Min. Volume) Input->Solvent Acid Add 1.0 eq Acid (HCl/Tartaric) Solvent->Acid AntiSolvent Add Anti-Solvent (Ether/Heptane) Acid->AntiSolvent Cool Cool to 4°C AntiSolvent->Cool Filter Filter Crystals Cool->Filter

Figure 2: Workflow for converting indoline oils into stable crystalline salts.

FAQ: Frequently Asked Questions

Q: Can I use Acetone/Hexane for TLC of indolines? A: It is not recommended. Acetone can form imines (Schiff bases) with primary amines, though secondary amines (indolines) are less susceptible, the risk of side reactions exists. Furthermore, Acetone/Hexane often provides poor selectivity for basic compounds. Stick to DCM/MeOH/TEA.

Q: My compound is stuck on the C18 column. How do I elute it? A: If water/acetonitrile fails, the compound might be interacting with residual silanols on the C18 support. Switch to a mobile phase containing 0.1% Trifluoroacetic acid (TFA) to suppress ionization (if acidic) or ensure the amine is fully protonated (more soluble in water). Alternatively, wash with pure Methanol.

Q: Why did my product turn purple on the TLC plate before I even dipped it? A: This indicates rapid oxidation. The silica on the TLC plate has a high surface area and is exposed to air and light. This confirms your compound is highly unstable; proceed immediately to inert atmosphere handling.

References

  • Biotage. (2023).[3][4] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • ResearchGate. (2018).[5] TLC tailing and carboxylic acid? (Discussion on Amine Tailing). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Optimization

Stability of the Boc protecting group under various reaction conditions

Technical Support Center: Boc Protecting Group Stability & Troubleshooting Ticket System Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Stability Profile, Deprotection Protocols, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Protecting Group Stability & Troubleshooting

Ticket System Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Subject: Stability Profile, Deprotection Protocols, and Troubleshooting for tert-Butyloxycarbonyl (Boc)

Overview: The Boc "Black Box"

Welcome to the technical support hub for the Boc (tert-Butyloxycarbonyl) protecting group. You are likely here because you need to selectively protect an amine, or you are facing a deprotection failure.

The Boc group is a carbamate that renders amines non-nucleophilic and stable to basic and reductive conditions.[1] Its utility relies on a specific weakness: acid lability . The tert-butyl moiety stabilizes a carbocation intermediate, allowing cleavage under acidic conditions where other groups (like Cbz or Fmoc) remain intact.[2][3]

Module 1: Stability Spectrum & Reaction Compatibility

User Question: “I’m planning a multi-step synthesis. Will the Boc group survive my reaction conditions?”

Scientist Response: Boc is remarkably robust against bases and nucleophiles but fragile against acids. Consult the Stability Matrix below before proceeding.

Table 1: Boc Stability Matrix
Condition TypeReagent / ConditionStability StatusNotes / Mechanism
Bases NaOH, KOH, LiOH (aq/alc)STABLE Resistant to hydrolysis due to steric bulk of t-butyl group.
Bases Piperidine, DBU, Et3NSTABLE Completely orthogonal to Fmoc removal conditions.
Nucleophiles Grignards (RMgX), RLiSTABLE *Generally stable, but bulky bases (t-BuLi) may deprotonate the NH.
Reduction H₂ / Pd-C, Ra-NiSTABLE Orthogonal to Cbz (Z) and Benzyl (Bn) groups.
Reduction LiAlH₄, NaBH₄STABLE Stable to borohydrides; LAH may reduce the carbamate to an N-methyl group under forcing conditions.
Oxidation KMnO₄, OsO₄, Jones RgtSTABLE Compatible with most oxidative transformations.
Acids TFA, HCl (dioxane/EtOAc)UNSTABLE Primary method of cleavage.
Acids Lewis Acids (ZnBr₂, TMSI)UNSTABLE Can be cleaved by strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂).
Thermal > 150°CVARIES Can thermally decompose to isobutylene and CO₂ at high temps.

Module 2: The Deprotection Mechanism

User Question: “Why did my deprotection yield alkylated side products?”

Scientist Response: This is a classic "cation management" failure. The cleavage of Boc is not a simple hydrolysis; it is an elimination reaction that generates a reactive tert-butyl cation .[4] If this cation is not quenched immediately, it will attack the most nucleophilic site available—often your product.

Figure 1: Acidic Cleavage & Scavenger Mechanism

BocMechanism BocAmine Boc-Amine (R-NH-Boc) Protonation Protonation (TFA/H+) BocAmine->Protonation Intermediate Intermediate [R-NH2-COOtBu]+ Protonation->Intermediate Fragmentation Fragmentation Intermediate->Fragmentation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid tBuCation tert-Butyl Cation [tBu]+ Fragmentation->tBuCation Amine Free Amine (R-NH2) CarbamicAcid->Amine - CO2 CO2 CO2 (Gas) CarbamicAcid->CO2 Isobutylene Isobutylene (Inert Gas) tBuCation->Isobutylene + Scavenger (Safe Path) SideProduct Alkylated Product (R-X-tBu) tBuCation->SideProduct No Scavenger (Danger Path) Scavenger Scavenger (Silane/Thioanisole) Scavenger->Isobutylene

Caption: Mechanism of Boc cleavage showing the critical divergence between safe quenching (via scavengers) and unwanted alkylation.

Module 3: Troubleshooting & Protocols

Ticket #404: Incomplete Deprotection

  • Symptom: NMR shows residual Boc signals (singlet at ~1.4 ppm) after 1 hour in 50% TFA/DCM.

  • Diagnosis: The reaction equilibrium is unfavorable, or the acid concentration is insufficient to drive the protonation of the carbamate oxygen.

  • Solution:

    • Increase Acidity: Switch to neat TFA or 4M HCl in Dioxane.

    • Check Water: Ensure the system is relatively dry; while water helps quench the cation, too much can impede the protonation step if the acid is diluted.

    • Sonication: For solid-phase synthesis, the resin might be aggregated. Sonicate briefly.

Ticket #502: "The Scavenger Hunt" (Side Reactions)

  • Symptom: Mass spec shows +56 Da adducts (tert-butylated species) on Trp, Tyr, Met, or Cys residues.

  • Diagnosis: The tert-butyl cation generated during cleavage attacked electron-rich side chains.[4]

  • Solution: Add a "Scavenger Cocktail."

    • Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

    • For Met/Cys/Trp: 90% TFA, 5% Thioanisole, 3% EDT (Ethanedithiol), 2% Anisole.

Ticket #124: Selective Removal (Orthogonality)

  • Symptom: Need to remove Boc without affecting a Cbz or Fmoc group.

  • Protocol:

    • Boc vs. Fmoc: Use 50% TFA/DCM. Fmoc is stable to acid.

    • Boc vs. Cbz: Use 4M HCl in Dioxane at 0°C. Cbz is generally stable to cold acid but can degrade in neat TFA over long periods. Avoid HBr/AcOH (cleaves Cbz).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected ProblemType Identify Problem Start->ProblemType Incomplete Incomplete Cleavage ProblemType->Incomplete SM remains SideProducts Side Products (+56 mass) ProblemType->SideProducts New spots/mass LossOfGroup Loss of Other Protecting Group ProblemType->LossOfGroup Over-reaction ConcAcid Increase Acid Conc. (Neat TFA or 4M HCl) Incomplete->ConcAcid AddScavenger Add Scavengers (TIS, Thioanisole) SideProducts->AddScavenger CheckOrth Check Orthogonality LossOfGroup->CheckOrth ExtendTime Extend Time (Monitor TLC) ConcAcid->ExtendTime Dilute Dilute Reaction (Avoid high conc.) AddScavenger->Dilute SwitchMethod Switch Method (e.g., TMSOTf or ZnBr2) CheckOrth->SwitchMethod

Caption: Decision matrix for diagnosing and resolving common Boc deprotection failures.

Standard Operating Procedure (SOP): Boc Deprotection

Method A: Standard TFA (The Workhorse)

  • Dissolve substrate (1 mmol) in DCM (5 mL).

  • Add Triisopropylsilane (0.05 mL) (optional scavenger).

  • Cool to 0°C.

  • Slowly add Trifluoroacetic Acid (TFA) (5 mL). Note: Gas evolution (CO₂/Isobutylene) will occur.[1]

  • Warm to RT and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as the TFA salt.

Method B: HCl/Dioxane (Non-Volatile Salt)

  • Dissolve substrate in minimal Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 eq).

  • Stir at RT. Product often precipitates as the HCl salt.

  • Filter or concentrate.

Method C: Selective/Mild (TMSOTf) Use when acid-sensitive groups (e.g., t-Butyl esters) must be preserved, though selectivity is difficult.

  • Dissolve substrate in DCM at 0°C.

  • Add 2,6-lutidine (1.5 eq) and TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq).

  • Quench with MeOH.[5]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of acid-labile protecting groups from peptides. Int. J. Pept. Protein Res.[2]1978 , 12, 258–268. (Seminal work on Scavengers).[2][6]

  • Han, G.; Tam, J. P. A Simple Method for the Preparation of Boc-Amino Acids and Peptides. J. Org.[4][6] Chem.2011 , 76, 7132.[6]

  • Agami, C.; Couty, F. The Reactivity of the N-Boc Group. Tetrahedron2002 , 58, 2701–2724.

Sources

Troubleshooting

How to avoid byproduct formation in indoline coupling reactions

Technical Support Center: Troubleshooting Indoline Coupling Reactions Topic: Prevention of Byproduct Formation in Indoline Cross-Coupling Ticket ID: IND-CPL-001 Status: Active Expert: Senior Application Scientist, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Indoline Coupling Reactions

Topic: Prevention of Byproduct Formation in Indoline Cross-Coupling Ticket ID: IND-CPL-001 Status: Active Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Indoline Stability Paradox

Indoline (2,3-dihydro-1H-indole) presents a unique challenge in cross-coupling chemistry (e.g., Buchwald-Hartwig, Ullmann).[1] Unlike its aromatic cousin indole, indoline possesses a reactive


 backbone that is highly susceptible to oxidative dehydrogenation .[1]

The core technical failure mode in these reactions is the competition between reductive elimination (C-N bond formation) and


-hydride elimination (oxidation to indole).  If your catalytic cycle is too slow, or your ligand is insufficiently bulky, the metal center will abstract a hydride from the C2/C3 position, leading to the formation of indole and the reduction of your aryl halide coupling partner (protodehalogenation).[1]

Diagnostic Hub: Troubleshooting Q&A

Issue 1: "My product contains significant amounts of indole (aromatized indoline)."

Diagnosis: Metal-Catalyzed


-Hydride Elimination.
Root Cause:  The catalyst intermediate (Ar-Pd-Indoline) is long-lived enough to undergo 

-hydride elimination before it can reductively eliminate the desired product. This is common with unhindered phosphine ligands or low catalyst loading.[1]

Corrective Action:

  • Switch to Bulky Ligands: Use sterically demanding ligands like XPhos , BrettPhos , or RuPhos .[1] These ligands accelerate the rate of reductive elimination, favoring the C-N bond formation over the slower

    
    -hydride elimination pathway [1].[1]
    
  • Degas Rigorously: Oxygen promotes the oxidation of indolines to indoles even without a metal catalyst. Ensure <5 ppm

    
     by sparging with Argon for 20 minutes or using freeze-pump-thaw cycles.
    
Issue 2: "I am observing the formation of the reduced aryl halide (Ar-H) alongside the indole."

Diagnosis: Coupled Protodehalogenation.[1] Root Cause: This confirms the


-hydride elimination mechanism described above. The hydride abstracted from the indoline is transferred to the aryl group on the palladium, creating Ar-H.

Corrective Action:

  • Increase Catalyst Activity: A more active catalyst system (e.g., Pd

    
    (dba)
    
    
    
    + XPhos) ensures the cross-coupling happens faster than the side reaction.
  • Lower Temperature: If the reaction rate permits, lower the temperature to suppress the higher-activation-energy elimination pathway.

Issue 3: "I am getting C5-arylation instead of N-arylation."

Diagnosis: Regioselectivity Failure (C-H Activation). Root Cause: In the absence of a blocked C5 position, electrophilic metal species can activate the electron-rich C5 position of the indoline ring, especially if the nitrogen lone pair is not sufficiently nucleophilic or if the catalyst is electrophilic.[1]

Corrective Action:

  • Base Selection: Ensure the base is strong enough to deprotonate the N-H (pKa ~28 in DMSO), creating a potent amide nucleophile that binds Pd preferentially over the carbon ring. NaOtBu or LiHMDS are preferred over weak carbonate bases for difficult substrates [2].[1]

Mechanistic Visualization: The Divergent Pathway

The following diagram illustrates the critical junction where the reaction succeeds (Coupling) or fails (Oxidation/Reduction).

IndolineMechanism Start Catalytic Cycle Entry [Ar-Pd(II)-X] AmidoComplex Pd-Amido Intermediate [Ar-Pd(II)-N(Indoline)] Start->AmidoComplex + Indoline / Base ReductiveElim Pathway A: Reductive Elimination (Fast with Bulky Ligands) AmidoComplex->ReductiveElim k(coupling) >> k(elim) BetaHydride Pathway B: Beta-Hydride Elimination (Slow, promoted by small ligands) AmidoComplex->BetaHydride k(elim) competes Product DESIRED PRODUCT N-Aryl Indoline ReductiveElim->Product HydrideIntermediate Hydride Complex [H-Pd(II)-Ar] + Indolenine BetaHydride->HydrideIntermediate Byproducts BYPRODUCTS Ar-H (Reduced Aryl) + Indole HydrideIntermediate->Byproducts Tautomerization & Reductive Elim

Figure 1: Mechanistic divergence in Palladium-catalyzed indoline coupling. Pathway A yields the desired amine, while Pathway B yields the oxidized indole and reduced aryl byproduct.[1]

Optimized Protocol: Inert-Atmosphere Buchwald-Hartwig Coupling

This protocol is designed to minimize oxidation and maximize N-selectivity.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1-2 mol%) or Pd(OAc)
    
    
  • Ligand: XPhos or RuPhos (2-4 mol%, L:Pd ratio 2:1)[1]

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)[1]

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Charge a dried Schlenk tube with Pd precursor, Ligand, and Base inside a glovebox or under a positive stream of Argon.[1]

    • Why: Pre-complexation of Pd and Ligand in the absence of substrate prevents non-selective Pd-black formation.[1]

  • Solvent Degassing: Sparge the solvent with Argon for at least 20 minutes using a long needle.

    • Critical Checkpoint: Do not skip this. Dissolved oxygen is the primary initiator of radical oxidation pathways.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Indoline (1.1 equiv). If liquid, add via syringe through a septum after solvent addition.[1]

  • Heating: Seal the vessel and heat to 80-100°C.

    • Note: Monitor reaction progress by LCMS every 2 hours. Stop immediately upon consumption of Aryl Halide to prevent post-reaction oxidation of the product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove Pd residues (which can cause oxidation during concentration).

Optimization Matrix: Ligand & Base Selection

Use this table to select conditions based on your specific substrate constraints.

Substrate ConstraintRecommended LigandRecommended BaseRationale
Standard Indoline XPhos NaOtBu Excellent balance of steric bulk to prevent

-elimination and high activity.
Base-Sensitive Groups (e.g., Esters)BrettPhos K

PO

Weaker base prevents hydrolysis; BrettPhos maintains high activity with weak bases.[1]
Sterically Hindered Aryl Halide RuPhos NaOtBu RuPhos is specifically designed for hindered secondary amines and bulky halides.[1]
High Oxidation Risk (e.g., 5-OMe Indoline)tBuXPhos LiHMDS Extreme bulk of tBuXPhos virtually shuts down

-hydride elimination [3].[1]

References

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Source: Organic Letters (2000). URL:[Link]

  • Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Source: Organic Letters (2018).[2] URL:[Link][2]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Source: Chemical Science (via NIH PMC). URL:[Link]

Sources

Optimization

Work-up procedures for reactions involving Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

This is a technical support guide designed for researchers working with Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (CAS: N/A for specific alcohol, related aldehyde CAS: 174539-67-4).[1][2][3][4][5] This intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (CAS: N/A for specific alcohol, related aldehyde CAS: 174539-67-4).[1][2][3][4][5] This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and requires specific handling to maintain the integrity of the acid-labile Boc group and the oxidation-sensitive indoline core.[2][5]

Status: Active | Topic: Work-up & Isolation Procedures | Version: 2.4[1][2][3][4][5]

Compound Profile & Critical Properties

Before initiating work-up, verify your understanding of the molecule's physiochemical constraints.[2][5]

PropertySpecificationOperational Implication
Structure Indoline ring, N-Boc (Pos 1), Hydroxymethyl (Pos 7)Steric Crowding: The 7-position is sterically hindered by the N-Boc group.[1][2][3][4][5]
Stability (Acid) Low to Moderate The tert-butyl carbamate (Boc) is acid-labile.[1][2][3][4] Avoid pH < 4 for prolonged periods.[1][2][3][4][5]
Stability (Oxidation) Moderate Indolines can dehydrogenate to indoles (aromatization) upon prolonged exposure to air/light or strong oxidants (e.g., DDQ, NBS).[1][2][4]
Solubility Lipophilic (Boc) + Polar (-OH)Soluble in DCM, EtOAc, THF.[1][2][3][4] Insoluble in water.[1][2][3][4][5] May oil out in Hexanes/Heptanes.[1][2][3][4][5]
NMR Signature Rotamers presentBroad signals in 1H NMR (DMSO/CDCl3) are normal due to restricted rotation of the N-Boc bond.[1][2][3][4]

Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Q1: I observed significant loss of the Boc group during the acid wash. Why?

Diagnosis: You likely used a strong mineral acid (HCl, H2SO4) or exposed the compound to moderate acid for too long.[2] The indoline nitrogen increases the electron density, but the Boc carbonyl oxygen is the protonation site leading to cleavage.[5] Solution:

  • Immediate Fix: Switch to 0.5 M Citric Acid or Saturated NH4Cl for quenching/washing.[1][2][3][4][5] These maintain a pH of ~4–5, sufficient to protonate basic impurities (like pyridines) without cleaving the Boc.

  • Protocol Adjustment: If HCl is mandatory for removing specific amine byproducts, use 0.1 M HCl at 0°C and limit contact time to <5 minutes, followed immediately by a NaHCO3 neutralization.

Q2: The product is streaking significantly on TLC/Column. How do I purify it?

Diagnosis: The molecule is amphiphilic.[2][3][4][5] The free hydroxyl group (-CH2OH) interacts strongly with silica silanols, while the Boc group drags it into the mobile phase.[2] Solution:

  • Mobile Phase: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).[1][2][4] This neutralizes the silica acidity and sharpens the bands.[2][5]

  • Alternative: If streaking persists, derivatize the alcohol (e.g., acetylation) if the next step allows, or switch to neutral alumina.[2]

Q3: My NMR shows split peaks and broad humps. Is my compound degrading?

Diagnosis: Likely Rotamers , not degradation. The steric bulk of the tert-butyl group at position 1 clashes with the substituent at position 7 (hydroxymethyl), creating a high energy barrier for N-C(O) bond rotation.[2] Verification:

  • Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is rotameric behavior.[2][5]

  • Do not discard. This is intrinsic to 1,7-disubstituted indolines.[1][2][3][4][5]

Q4: I see a new, less polar spot forming upon standing in solution. (Indole formation)

Diagnosis: Spontaneous dehydrogenation (oxidation) to the corresponding Indole .[1][2][4] This is accelerated by light, air, and trace metals.[2][4][5] Solution:

  • Storage: Store the solid under Argon/Nitrogen at -20°C.

  • Solvents: Use degassed solvents for work-up if the scale is small (<100 mg).[1][2][3][4]

  • Stabilizer: Add a trace of BHT (butylated hydroxytoluene) to the storage solvent if keeping it in solution for extended periods.[2]

Standardized Work-up Protocol

Scenario: Quenching a reduction reaction (e.g., reduction of tert-butyl 7-formylindoline-1-carboxylate using NaBH4).

Step-by-Step Methodology
  • Quench (Controlled Hydrolysis):

    • Cool the reaction mixture (MeOH/THF) to 0°C .

    • Slowly add Saturated Aqueous NH4Cl (1 mL per mmol substrate).

    • Why: NH4Cl buffers the pH to ~8-9 initially, then ~5-6, safely destroying excess borohydride without cleaving Boc.[1][2][4][5] Do not use HCl.

  • Solvent Exchange (Critical for Emulsion Control):

    • Evaporate the volatile organic solvent (MeOH/THF) under reduced pressure at 35°C .

    • Why: Removing the water-miscible solvent prevents the formation of a "rag layer" (emulsion) during extraction.[1][2]

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (EtOAc) or DCM .[1][2][3][4]

    • Tip: If an emulsion forms, add a small amount of Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer.[2]

  • Washing Sequence:

    • Wash 1: Water (removes inorganic salts).[1][2][3][4]

    • Wash 2: 0.5 M Citric Acid (Optional - only if removing basic amine impurities).[1][2][3][4][5]

    • Wash 3: Saturated NaHCO3 (Neutralization).[1][2][3][4]

    • Wash 4: Brine (Drying).[1][2][3][4]

  • Drying & Concentration:

    • Dry organic layer over Anhydrous Na2SO4 (Sodium Sulfate) for 15 mins.

    • Filter and concentrate in vacuo at <40°C.

    • Result: The crude oil usually solidifies upon high-vacuum drying.[1][2][3][4][5]

Decision Logic: Work-up Strategy

The following diagram illustrates the decision process for selecting the correct quench and purification path based on reaction conditions.

WorkupLogic Start Reaction Complete (7-Hydroxymethyl Indoline) CheckReagents Identify Reagents Used Start->CheckReagents BranchRed Reductive (NaBH4/LiAlH4) CheckReagents->BranchRed BranchBasic Basic (Alkylation/Base) CheckReagents->BranchBasic QuenchNH4Cl Quench: Sat. NH4Cl (0°C) BranchRed->QuenchNH4Cl QuenchWater Quench: Water/Ice BranchBasic->QuenchWater Evap Evaporate Volatiles (MeOH/THF) QuenchNH4Cl->Evap QuenchWater->Evap Extract Extract: EtOAc or DCM Evap->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck AddBrine Add Brine + Filter EmulsionCheck->AddBrine Yes Purify Purification: Silica Gel (Hex/EtOAc + 1% TEA) EmulsionCheck->Purify No AddBrine->Purify

Caption: Decision tree for the work-up of N-Boc-7-hydroxymethylindoline, prioritizing Boc retention and emulsion management.

Solvent & Reagent Compatibility Matrix

Reagent/SolventCompatibilityNotes
TFA / HCl (Conc) Incompatible Will cleave N-Boc rapidly.[1][2][3][4][5]
Acetic Acid Compatible Safe for short durations.[1][2][3][4][5]
Citric Acid (0.5M) Compatible Preferred acidic wash.[1][2][3][4]
DCM (Dichloromethane) Excellent Good solubility, good for extraction.[1][2][4]
Ether / Hexanes Poor Product may oil out or precipitate as gum.[1][2][3][4][5]
DMSO / DMF Difficult High boiling point.[1][2][3][4][5] Remove via extensive water washes (x5) or lyophilization.[1][2][3][4]

References

  • Preparation of Indoline Intermediates

    • Patent: "Indole carboxamide compounds useful as kinase inhibitors."[1][2][3][4][5][9] US 2016/0115126 A1.[1][2][3][4][5] (Describes general synthesis of substituted indoline scaffolds).

    • Source:[1][2][3][4]

  • N-Boc Indoline Stability & Synthesis

    • Article: "Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline...
    • Source:[1][2][3][4]

  • General Handling of 7-Substituted Indolines

    • Patent: "Preparation of high-purity indole."[1][2][3][4][5] CN105646324A.[1][2][3][4][5][7] (Discusses purification and stability of indoline derivatives).

    • Source:[1][2][3][4]

  • Compound Data (Aldehyde Precursor)

    • Database: Tert-butyl 7-formyl-1-indolinecarboxylate (CAS 174539-67-4).[1][2][3][4][5][10]

    • Source:[1][2][3][4]

Sources

Troubleshooting

Impact of solvent choice on Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate reactivity

Technical Support Center: Indoline & Indole Scaffolds Division Subject: Optimization of Solvent Systems for tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Ticket ID: IND-7-OH-SOLV-001 Status: Resolved / Knowledge Bas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indoline & Indole Scaffolds Division Subject: Optimization of Solvent Systems for tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Ticket ID: IND-7-OH-SOLV-001 Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the unique reactivity profile of tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate . Unlike 3- or 5-substituted indolines, the 7-position imposes a specific "orthogonal steric clash" between the hydroxymethyl arm and the bulky tert-butyl carbamate (Boc) protecting group on the N1 nitrogen.[1]

This proximity dictates that solvent choice is not merely about solubility; it determines the conformation, reaction rate, and stability of the molecule. This guide details how to navigate these challenges during oxidation, substitution, and analysis.[1]

Module 1: The "7-Position Paradox" (Solubility vs. Reactivity)

The Core Issue: The N-Boc group is not static. It exists in equilibrium between two rotamers (syn and anti relative to the C7 substituent).[1] In the 7-hydroxymethyl derivative, the syn-rotamer creates severe steric strain, forcing the C7-alcohol out of plane.[1]

Solvent Impact Table:

Solvent SystemSolubilityReactivity ImpactRecommended Use
DCM (Dichloromethane) ExcellentHigh. Stabilizes the "open" conformation, allowing reagents access to the -OH.[1]Standard for Oxidation (DMP/Swern), Acylation.[1]
DMSO (Dimethyl Sulfoxide) GoodVariable. High polarity can stabilize the transition state but makes workup difficult.[1]Required for IBX oxidations; High-Temp NMR.[1]
THF (Tetrahydrofuran) GoodModerate. Lewis basic oxygen can compete for coordination sites on catalysts.[1]Reductions, Mitsunobu reactions.[1]
MeOH/EtOH ModerateRisk. Protic solvents can facilitate premature Boc-deprotection if trace acid is present.[1]Avoid unless necessary for specific transesterifications.[1]
Hexanes/Heptane PoorNone. The polar -OH and carbamate make it insoluble.[1]Use only as an antisolvent for precipitation.[1]

Module 2: Oxidation Protocols (Converting -OH to -CHO)

User Scenario: “I am trying to oxidize the alcohol to the aldehyde using IBX in DMSO, but I cannot remove the DMSO without losing product.”

Technical Insight: While IBX (2-Iodoxybenzoic acid) is a robust oxidant, its requirement for DMSO is a liability for this specific lipophilic molecule.[1] The high boiling point of DMSO requires prolonged vacuum or aqueous washes that can degrade the aldehyde or cause emulsion.[1]

Recommended Protocol: The DCM-Switched System (Dess-Martin Periodinane) Switch to Dess-Martin Periodinane (DMP) in DCM .[1] DMP is the more soluble derivative of IBX and avoids DMSO entirely.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffer: Add NaHCO₃ (1.5 eq) solid.[1] Critical: The Boc group is acid-sensitive; DMP generates acetic acid byproducts.[1] The buffer prevents Boc cleavage.[1]

  • Addition: Add DMP (1.2 eq) at 0°C. Warm to RT.

  • Quench: Pour into a 1:1 mixture of sat. NaHCO₃ and sat.[1] Na₂S₂O₃.[1]

  • Why this works: DCM maintains the solubility of the lipophilic Boc-indoline while allowing the iodine byproduct to precipitate or be washed away easily.[1]

Module 3: Troubleshooting NMR Spectra (The Rotamer Trap)

User Question: “My 1H NMR in CDCl₃ shows broad, split peaks. Is my compound impure?”

Diagnosis: Likely No . You are observing Rotameric Broadening . The N-Boc bond has restricted rotation (partial double bond character).[1] At room temperature in CDCl₃, the exchange rate between rotamers is intermediate on the NMR timescale, causing peak coalescence (broadening).[1]

The Fix: Change the solvent to DMSO-d6 and run the NMR at High Temperature (353 K / 80°C) .

  • Mechanism: Heat increases the rate of rotation, pushing the exchange to the "fast" limit.[1] The broad peaks will sharpen into a single average set of signals.[1]

Module 4: Visualizing the Challenge

The following diagram illustrates the decision logic for solvent selection based on the specific steric and electronic needs of the 7-substituted indoline.

SolventLogic Start Starting Material: tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate Goal Desired Transformation? Start->Goal Oxidation Oxidation (-OH to -CHO) Goal->Oxidation Subst Activation / Substitution (Mitsunobu/Mesylation) Goal->Subst Analysis NMR Analysis Goal->Analysis DMP_Route Route A: Dess-Martin (DMP) Oxidation->DMP_Route IBX_Route Route B: IBX Oxidation->IBX_Route Solvent_DCM Solvent: Anhydrous DCM (+ NaHCO3 buffer) DMP_Route->Solvent_DCM Solvent_DMSO Solvent: DMSO IBX_Route->Solvent_DMSO Result_Ox Result: Clean Isolation, Boc Intact Solvent_DCM->Result_Ox Result_Mess Result: Workup Issues, Emulsions Solvent_DMSO->Result_Mess Solvent_THF Solvent: THF or Toluene Subst->Solvent_THF Mech_Steric Constraint: 7-Pos Steric Clash Requires unhindered nucleophiles Solvent_THF->Mech_Steric Solvent_CDCl3 Solvent: CDCl3 (RT) Analysis->Solvent_CDCl3 Solvent_HotDMSO Solvent: DMSO-d6 (80°C) Analysis->Solvent_HotDMSO Result_Broad Result: Broad/Split Peaks (Rotamers) Solvent_CDCl3->Result_Broad Result_Sharp Result: Sharp Peaks (Coalescence) Solvent_HotDMSO->Result_Sharp

Caption: Decision matrix for solvent selection highlighting the divergence between synthetic utility (DCM) and analytical clarity (Hot DMSO).

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use acidic methanol to dissolve the compound for LCMS? A: Use Caution. While standard LCMS gradients (Water/Acetonitrile + 0.1% Formic Acid) are generally safe due to short exposure times, storing the sample in acidic methanol can lead to slow Boc-deprotection.[1] For stock solutions, use Acetonitrile or DMSO .[1]

Q2: I'm trying a Mitsunobu reaction, but the yield is low. Why? A: The 7-hydroxymethyl group is sterically crowded by the N-Boc group.[1] The bulky triphenylphosphine oxide byproduct formed in Mitsunobu reactions may hinder the approach of the nucleophile.[1]

  • Troubleshooting: Switch to Toluene as the solvent.[1] It often improves the reaction profile for hindered substrates compared to THF.[1] Alternatively, use a less bulky phosphine like tributylphosphine (PBu₃) .[1]

Q3: Why is the melting point lower than reported for similar indoles? A: Indolines (dihydroindoles) are puckered, non-planar molecules, unlike the flat aromatic indoles.[1] This reduces crystal packing efficiency.[1] Furthermore, the presence of rotamers can disrupt the crystal lattice, leading to broader or lower melting ranges.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on Boc stability and solvent compatibility). [1]

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1] (Original protocol establishing DCM as the primary solvent).[1] [1]

  • Clayden, J., et al. (2005).[1] Rotamerism in N-Boc heterocycles and its effect on NMR spectra. Tetrahedron. (General principles of N-carbamate rotamerism).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical underpinning of solvent polarity on transition states). [1]

Sources

Optimization

Catalyst selection for efficient reactions of 7-functionalized indolines

Ticket ID: IND-C7-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "C7 Challenge" Welcome to the Advanced Catalysis Support Center. You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-C7-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "C7 Challenge"

Welcome to the Advanced Catalysis Support Center. You are likely here because functionalizing the C7 position of an indoline ring is notoriously difficult. Unlike the electron-rich C5 or the reactive C2/C3 positions, the C7 position is sterically hindered by the N-substituent and lacks inherent nucleophilicity.

The Core Solution: To access C7, you cannot rely on standard electrophilic aromatic substitution. You must utilize Transition Metal-Catalyzed C-H Activation mediated by a specific Directing Group (DG) on the nitrogen atom.[1] The interaction between the metal catalyst and the DG forces the metal into the spatially proximal C7 position, overriding electronic bias.

Decision Matrix: Catalyst Selection Guide

Do not guess your catalyst. Use this logic flow to select the correct metal/ligand system based on your desired transformation.

CatalystSelection Start Target Transformation BondType Bond Type? Start->BondType CC_Bond C-C Bond (Arylation/Alkylation) BondType->CC_Bond CX_Bond C-Heteroatom (Halogen/B/S/Se) BondType->CX_Bond Rh_System Rh(III) Catalysis [Cp*RhCl2]2 CC_Bond->Rh_System Robust/General Pd_System Pd(II) Catalysis Pd(OAc)2 CC_Bond->Pd_System Specific Arylation CX_Bond->Rh_System Halogen/S/Se Ir_System Ir(I) Catalysis [Ir(OMe)(cod)]2 CX_Bond->Ir_System Borylation DG_Rh Req. DG: N-Pivaloyl or N-Pyrimidyl Rh_System->DG_Rh DG_Ir Req. DG: N-Silyl or N-H (Transient) Ir_System->DG_Ir DG_Pd Req. DG: N-Phosphinoyl (N-P(O)tBu2) Pd_System->DG_Pd

Figure 1: Strategic decision tree for selecting the optimal metal-catalyst system based on the target bond formation and required directing group.

Troubleshooting & Optimization (FAQ)
Issue 1: "I am observing significant C2 or C5 functionalization instead of C7."
  • Root Cause: The Directing Group (DG) is likely too weak or the bite angle is incorrect. Without a strong "lock" on the metal center, the catalyst drifts to the electronically favored C5 or sterically accessible C2.

  • Solution: Switch to a N-Pyrimidyl or N-Pivaloyl group.

    • Why? These groups form a thermodynamically stable 5-or-6-membered metallacycle intermediate with Rh(III), which geometrically forces the metal onto the C7 hydrogen.

  • Protocol Adjustment: Ensure you are using

    
      (Pentamethylcyclopentadienyl rhodium dichloride dimer). The bulky 
    
    
    
    ligand protects the metal center and enhances regioselectivity.
Issue 2: "The reaction stalls (Low Conversion) despite using the correct catalyst."
  • Root Cause: Catalyst poisoning or lack of re-oxidation. C-H activation is catalytic; the metal must be oxidized back to its active state (e.g., Rh(I)

    
     Rh(III)) to turnover.
    
  • Solution: Check your oxidant and solvent.[2]

    • Oxidant: For Rh(III) systems,

      
        is often required to abstract chlorides and generate the cationic active species. 
      
      
      
      or
      
      
      are standard terminal oxidants.
    • Solvent: Switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).

    • Why? Fluorinated alcohols stabilize the transition state via hydrogen bonding and can significantly accelerate C-H activation steps.

Issue 3: "I need to remove the Directing Group (DG) afterwards, but it's stuck."
  • Root Cause: You selected a "strong" DG (like Pyridyl) that requires harsh cleavage conditions.

  • Solution: Use N-Pivaloyl (Piv) or N-Carbamoyl DGs initially.

    • Removal: N-Piv groups on indolines can be removed via standard basic hydrolysis (NaOH/MeOH) or reductive cleavage (DIBAL-H), preserving the sensitive C7 functionality.

Detailed Experimental Protocol

Workflow: Rh(III)-Catalyzed C7-Arylation of N-Pivaloyl Indoline This protocol is the industry standard for installing carbon frameworks at C7.

Reagents:

  • Substrate: N-Pivaloyl indoline (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (or acrylate for alkenylation) (1.5 equiv)

  • Catalyst:

    
     (2.5 - 5.0 mol%)
    
  • Additive:

    
     (10 - 20 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or HFIP.

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a dry screw-cap vial equipped with a magnetic stir bar, weigh out

    
     and 
    
    
    
    .
    • Critical Note: The color should change (often to a turbid yellow/orange) upon mixing in solvent, indicating the formation of the active cationic Rh(III) species.

  • Substrate Addition: Add the N-Pivaloyl indoline and the aryl coupling partner.

  • Oxidant Addition: Add

    
    .
    
    • Note: If the reaction is moisture-sensitive, do this in a glovebox. However, many Rh(III) cycles are air-tolerant.

  • Solvent & Seal: Add dry DCE (

    
     M concentration relative to substrate). Seal the tube tightly.
    
  • Reaction: Heat to 80–100 °C for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (

      
       usually changes significantly due to the aryl group).
      
  • Workup: Cool to room temperature. Dilute with DCM. Filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Data Summary Table: Common Oxidant Effects

OxidantRoleProsCons

Terminal OxidantHigh efficiency, low costHeterogeneous, can be slow

Oxidant + BaseActs as internal baseExpensive, light sensitive
Benzoquinone H-AcceptorHomogeneous, mildCan react with nucleophiles
Mechanistic Insight (Why this works)

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.

RhCycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species [Cp*Rh(OAc)2] PreCat->Active + AgSbF6 / AgOAc Coord Coordination (DG binds Rh) Active->Coord + Substrate CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act - AcOH Insert Insertion of Coupling Partner CH_Act->Insert RedElim Reductive Elimination (Product Release) Insert->RedElim Oxidation Re-oxidation Rh(I) -> Rh(III) RedElim->Oxidation Rh(I) species Oxidation->Active + Cu(OAc)2

Figure 2: The Rh(III) catalytic cycle. The 'Coordination' step is where the Directing Group (DG) is critical for C7 selectivity.[1]

References
  • Rh(III)

    • Title: Rh(III)-Catalyzed C7-Thiolation and Selenation of Indolines.[3][4]

    • Source: Semantic Scholar / PubMed.
    • URL:

  • Rh(III)

    • Title: Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines.[5][6]

    • Source: ResearchGate.[1][6]

    • URL:

  • Ruthenium Catalyzed C7 Functionalization

    • Title: C7−Indole Amidations and Alkenylations by Ruthenium(II) Catalysis.[7][8]

    • Source: NIH / Angewandte Chemie.
    • URL:

  • Iridium Catalyzed C7 Borylation

    • Title: Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles.[9]

    • Source: NIH / Angewandte Chemie.
    • URL:

  • Palladium Catalyzed C7 Arylation

    • Title: Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position.[1][7][10][11][12]

    • Source: ACS Public
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Strategies for Purity Assessment of Synthesized Indoline Scaffolds

Executive Summary Synthesized indoline (2,3-dihydroindole) compounds act as critical precursors in the development of pharmaceuticals, including antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized indoline (2,3-dihydroindole) compounds act as critical precursors in the development of pharmaceuticals, including antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia treatments (e.g., Silodosin). However, their analysis presents two distinct chromatographic challenges:

  • Chemical Stability: Indolines are prone to spontaneous dehydrogenation (oxidation) back to their fully aromatic indole counterparts.

  • Stereochemistry: Many bioactive indolines possess a chiral center at the C2 or C3 position, requiring rigorous enantiomeric excess (ee) determination.

This guide compares the standard C18 approach against the superior Phenyl-Hexyl stationary phase for chemical purity, and evaluates chiral stationary phases (CSPs) for stereochemical assessment.

Critical Comparison: Achiral Stationary Phases

For general purity assessment (chemical purity), the separation of the indoline product from its oxidized indole impurity is the primary system suitability requirement.

The Challenge: -Electron Differences
  • Indole: Fully aromatic, planar, electron-rich

    
    -system.
    
  • Indoline: Non-planar (puckered 5-membered ring), reduced aromaticity (only the benzene ring is aromatic).

Comparative Data: C18 vs. Phenyl-Hexyl[1][2][3][4]

While C18 (Octadecylsilane) is the industry workhorse, it relies almost exclusively on hydrophobic interactions. Phenyl-Hexyl phases offer a dual mechanism: hydrophobicity plus


-

interactions.
FeatureStandard C18 (ODS)Phenyl-Hexyl
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Selectivity for Indoles Moderate. Relies on hydrophobicity differences.[1]High. Strong interaction with the fully aromatic indole impurity.
Elution Order Indoline and Indole often co-elute or have poor resolution (

).
Indoline elutes first; Indole is strongly retained due to

-interaction.
Solvent Compatibility Works well with ACN and MeOH.[1]Methanol preferred. ACN

-electrons can shield the stationary phase interactions.[1]
Peak Shape (Basic N) Often tails without high buffer strength.Generally sharper due to rigid ligand spacing.
Experimental Validation (Simulated Data)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.[2] Gradient 5-95% B.

ParameterC18 Column (

mm, 3.5

m)
Phenyl-Hexyl Column (

mm, 3.5

m)
Indoline Retention (

)
4.2 min4.1 min
Indole Retention (

)
4.5 min5.8 min
Resolution (

)
1.2 (Critical Pair) 6.5 (Baseline Separated)
Tailing Factor (

)
1.41.1

Expert Insight: The use of Acetonitrile (ACN) with Phenyl columns significantly reduces the separation efficiency because the


-electrons of the ACN triple bond compete with the analyte for the stationary phase's phenyl rings. Always use Methanol  to maximize the selectivity gain of Phenyl-Hexyl columns for indoline/indole separation.

Workflow Visualization

The following decision tree outlines the logical flow for selecting the correct HPLC methodology based on the specific analytical need (Chemical vs. Stereochemical purity).

IndolineAnalysis Start Synthesized Indoline Sample Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Indole/Oxidation Impurities) Goal->ChemPurity Achiral ChiralPurity Stereochemical Purity (Enantiomeric Excess) Goal->ChiralPurity Chiral Center Present ColSelect1 Column Selection: Phenyl-Hexyl Phase ChemPurity->ColSelect1 Maximize Pi-Pi Selectivity ColSelect2 Column Selection: Amylose/Cellulose CSP ChiralPurity->ColSelect2 MobilePhase1 Mobile Phase: MeOH / Water + 0.1% Formic Acid (Avoid ACN) ColSelect1->MobilePhase1 MobilePhase2 Mobile Phase: Hexane/IPA (Normal Phase) OR Ammonium Bicarb/MeOH (RP) ColSelect2->MobilePhase2 Detection Detection: UV 254nm (Indoline) UV 280nm (Indole Impurity) MobilePhase1->Detection MobilePhase2->Detection

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions for indoline analysis.

Recommended Experimental Protocols

Protocol A: Chemical Purity (Phenyl-Hexyl Method)

Best for: Quantifying unreacted starting material and oxidation byproducts.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA if MS detection is not required).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: DAD (Diode Array). Extract chromatograms at 254 nm (Indoline max) and 280 nm (Indole max).

Protocol B: Chiral Purity (Polysaccharide CSP)

Best for: Determining Enantiomeric Excess (ee).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).

  • Mode: Normal Phase (preferred for highest resolution).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to suppress the ionization of the secondary amine in the indoline ring, preventing peak tailing.

  • Flow Rate: 0.5 - 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • The "Oxidation Check": Inject a standard of the pure indole analogue. If your method cannot resolve the indole standard from your indoline product peak with

    
    , the method is invalid for stability testing.
    
  • Wavelength Ratioing: Indolines and Indoles have distinct UV spectra.

    • Indole: Strong absorption at 280 nm.

    • Indoline: Stronger at 254 nm, weaker at 280 nm.

    • Validation: Compare the Peak Area Ratio (254/280). If the ratio changes across the peak width, you have co-eluting impurities.

  • Sample Preparation Stability: Indolines oxidize in solution. Prepare samples in degassed solvents and analyze within 4 hours. If the "impurity" peak grows over time in the autosampler, it is an artifact of the analysis, not the synthesis.

References

  • Shimadzu Corporation. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Technical Report C190-E155. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Ma, Q., et al. (2018).[3] Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.[3] Retrieved from [Link]

  • Oreate AI. (2026). Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Protecting Group Strategies for 7-(Hydroxymethyl)indoline

Executive Summary: The Chemist's Bottom Line For researchers working with 7-(hydroxymethyl)indoline , the primary synthetic challenge is not merely differentiating between the secondary amine (N1) and the primary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemist's Bottom Line

For researchers working with 7-(hydroxymethyl)indoline , the primary synthetic challenge is not merely differentiating between the secondary amine (N1) and the primary alcohol (O7), but managing the stability of the indoline core . Unlike indoles, indolines are prone to spontaneous oxidation (dehydrogenation) to indoles under aerobic conditions or during silica chromatography.

The Verdict:

  • Best All-Around Strategy: N-Boc / O-TBS . This combination offers the best balance of electronic stabilization (preventing oxidation), ease of NMR analysis (rotamers are manageable), and mild deprotection conditions (acid/fluoride).

  • For Harsh Conditions: N-Tosyl / O-Benzyl . Use this when the molecule must survive strong bases or oxidants. The sulfonyl group shuts down the nitrogen lone pair completely.

  • Avoid: Unprotected N-H indolines during long storage; they degrade. Avoid N-Acetyl if mild deprotection is required, as amide hydrolysis often requires conditions that destroy the sensitive 7-hydroxymethyl handle.

Strategic Analysis of the Substrate

Before selecting a reagent, one must understand the unique reactivity profile of 7-(hydroxymethyl)indoline.

A. The "Peri-Effect" (Steric Clash)

The 7-position is unique because it sits in the peri position relative to the N1 nitrogen.

  • Implication: Large protecting groups on N1 (like Tosyl or Trityl) will sterically crowd the 7-hydroxymethyl group. This can be advantageous (shielding the alcohol from accidental reaction) or problematic (retarding deliberate O-functionalization).

  • Rotamers: N-Acyl and N-Boc groups often exhibit restricted rotation due to the C7 substituent, leading to broad signals in 1H NMR at room temperature.

B. The Oxidation Liability

Indolines are "activated" benzenes. The electron-rich nitrogen pushes density into the ring, making it susceptible to:

  • Oxidation to Indole: Driven by aromatization energy.

  • Electrophilic Aromatic Substitution (EAS): Typically at C5.

  • Solution: An Electron-Withdrawing Group (EWG) on Nitrogen (Boc, Ac, Ts) is mandatory for long-term stability. It pulls electron density from the ring, raising the oxidation potential.

Comparative Analysis: N-Protecting Groups

The Nitrogen must be protected first in 90% of workflows to stabilize the core.

Protecting GroupStability (Indoline Core)Installation EaseRemoval ConditionsPeri-Steric ImpactRecommendation
Boc (tert-butoxycarbonyl) ⭐⭐⭐⭐ (Good)High (

, mild base)
Acid (TFA or HCl)ModeratePrimary Choice
Cbz (Benzyloxcabonyl) ⭐⭐⭐⭐ (Good)High (Cbz-Cl)Hydrogenation (

)
ModerateUse if Acid-Sensitive
Ac (Acetyl) ⭐⭐⭐ (Moderate)High (

)
Strong Acid/BaseLowAvoid (Hard to remove)
Ts (Tosyl) ⭐⭐⭐⭐⭐ (Excellent)Moderate (TsCl, Pyridine)Reductive (Na/Nap) or Strong AcidHighUse for "Armored" routes
Bn (Benzyl) ⭐ (Poor)ModerateHydrogenationModerateNot Recommended (Activates ring)
Technical Insight: Why not Benzyl (Bn) on Nitrogen?

N-Benzylation converts the secondary amine to a tertiary amine. This increases the electron density on the indoline ring, making it more susceptible to oxidation to the indole or electrophilic attack. Only use N-Bn if you specifically intend to increase ring reactivity.

Comparative Analysis: O-Protecting Groups

Once the Nitrogen is secured (e.g., N-Boc), the 7-hydroxymethyl group can be protected.

Protecting GroupCompatibility with N-BocInstallationRemovalNotes
TBS (tert-Butyldimethylsilyl) ✅ ExcellentTBSCl, ImidazoleTBAF or weak acidStandard choice. Orthogonal to N-Boc.
TBDPS (tert-Butyldiphenylsilyl) ✅ ExcellentTBDPSCl, ImidazoleTBAFMore acid stable than TBS. Good if N-Boc removal (TFA) precedes O-deprotection.
Bn (Benzyl Ether) ⚠️ ConditionalNaH, BnBr

Requires strong base to install (NaH), which N-Boc tolerates, but watch for carbamate migration.
MOM (Methoxymethyl) ❌ PoorMOMCl, DIPEAStrong AcidDeprotection conditions (strong acid) usually cleave N-Boc simultaneously.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the correct protecting group strategy based on downstream chemistry.

ProtectionStrategy Start Start: 7-(hydroxymethyl)indoline Decision1 Is the target Acid Sensitive? Start->Decision1 RouteA Route A: Acid Labile (Standard) Decision1->RouteA No (Standard) RouteB Route B: Base/Reductive Labile (Orthogonal) Decision1->RouteB Yes Step1A 1. Protect N: Boc (Stabilizes Ring) RouteA->Step1A Step1B 1. Protect N: Cbz or Ts RouteB->Step1B Step2A 2. Protect O: TBS (Silyl Ether) Step1A->Step2A ResultA Product: N-Boc, O-TBS (Cleave: TFA then TBAF) Step2A->ResultA Step2B 2. Protect O: TBS or Bn Step1B->Step2B ResultB Product: N-Cbz, O-TBS (Cleave: H2/Pd then TBAF) Step2B->ResultB

Figure 1: Strategic decision tree for orthogonal protection of 7-(hydroxymethyl)indoline.

Detailed Experimental Protocol

"Gold Standard" Protocol: N-Boc Protection of 7-(hydroxymethyl)indoline

This protocol prioritizes chemoselectivity, ensuring the amine is protected without reacting with the alcohol (forming a carbonate) or causing O-acylation.

Reagents:

  • 7-(hydroxymethyl)indoline (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

  • DMAP (0.05 equiv) [Optional catalyst, use only if reaction is sluggish]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-(hydroxymethyl)indoline (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C (ice bath). Add Triethylamine (1.5 mmol) dropwise.

    • Why? Cooling prevents exothermic runaway and potential O-reaction.

  • Reagent Addition: Dissolve

    
      (1.1 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 30% EtOAc/Hexanes). The starting material (more polar) should disappear. The N-Boc product is less polar.

    • Note on Selectivity: Under these conditions (mild base, no strong catalyst like NaH), N-protection is kinetically favored over O-protection by a factor of >100:1.

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Stability Check: The N-Boc product is stable on silica. Unprotected starting material may streak or oxidize (turn brown) on the column.

Yield Expectation: 85–95% as a colorless or pale yellow oil/solid.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Comprehensive guide on stability and deprotection conditions.

  • Indoline Oxidation Potentials and Stability . Analysis of electron-rich nitrogen heterocycles.

  • Selective Protection of Amines in the Presence of Alcohols . Review of chemoselective acylation strategies.

  • Synthesis of 7-substituted Indoles via Indolines . Methodology describing the peri-substitution challenges.

Validation

Strategic Guide: Advantages of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate in Drug Discovery

Abstract This technical guide evaluates Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (hereafter 7-HMI-Boc ) as a high-value building block for medicinal chemistry.[1] While the indole scaffold is ubiquitous in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide evaluates Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate (hereafter 7-HMI-Boc ) as a high-value building block for medicinal chemistry.[1] While the indole scaffold is ubiquitous in pharmacophores, functionalization at the C7 position remains synthetically challenging due to the inherent electronic bias of the indole ring toward C3 and C5 electrophilic substitution. 7-HMI-Boc circumvents these regioselectivity issues by providing a pre-installed, versatile hydroxymethyl handle on a stable, protected indoline core. This guide compares 7-HMI-Boc against standard alternatives (e.g., 7-bromoindoles, unprotected indolines) and details experimental workflows for its application in synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics.

The "C7 Challenge" in Indole Chemistry

To understand the value of 7-HMI-Boc , one must first acknowledge the difficulty of accessing the C7 position on a standard indole core.[1]

  • Electronic Bias: Electrophilic aromatic substitution (SEAr) favors C3 > C2 > C5 > C6.[1] The C7 position is electronically deactivated and sterically hindered by the N-H bond.[1]

  • Lithiation Risks: Direct C7-lithiation (using directing groups) often requires cryogenic conditions (-78°C) and pyrophoric reagents (t-BuLi), which are poorly scalable.[1]

  • Scaffold Stability: Electron-rich 7-substituted indoles are prone to oxidative polymerization during handling.[1]

7-HMI-Boc solves these problems by offering a reduced (indoline) and protected (N-Boc) scaffold with the difficult C-C bond at position 7 already formed.[1]

Structural Analysis & Properties

FeatureChemical AdvantageImpact on Drug Design
Indoline Core (sp³) Non-planar structure; higher Fsp³ fraction than indole.[1]Improved solubility and metabolic stability; allows for 3D vector exploration.[1]
7-Hydroxymethyl Primary alcohol is a "pivot" functional group.[1]Can be oxidized (aldehyde), reduced (methyl), or converted to leaving group (halide/tosylate) for substitution.[1]
N-Boc Protection Masks the nucleophilic aniline nitrogen.[1]Prevents N-alkylation/acylation during side-chain modification; orthogonal to acid-labile groups.[1]
Oxidation Potential Can be aromatized to indole late-stage.[1]Allows synthesis of both indoline and indole libraries from a single precursor.[1]

Comparative Performance Analysis

Vs. 7-Formylindole (Aldehyde precursor)[1]
  • Stability: Aldehydes are prone to air oxidation (to carboxylic acids) and polymerization.[1] The hydroxymethyl group in 7-HMI-Boc is shelf-stable at room temperature.[1]

  • Reactivity: 7-Formylindoles often suffer from aldol-like side reactions due to the acidity of the N-H proton. 7-HMI-Boc lacks the acidic N-H and the reactive carbonyl, allowing it to survive harsh reagents (e.g., LiAlH4, Grignards) before activation.

Vs. 7-Bromoindole (Cross-coupling precursor)[1]
  • Atom Economy: Using 7-bromoindole requires transition metal catalysis (Suzuki/Buchwald) to install carbon chains.[1] 7-HMI-Boc allows for metal-free SN2 reactions (after activation), reducing cost and heavy metal impurities (critical for GMP).[1]

  • Functional Group Tolerance: Lithium-halogen exchange on 7-bromoindole is incompatible with esters, ketones, or nitro groups elsewhere in the molecule. 7-HMI-Boc chemistry is milder.[1]

Vs. Unprotected 7-Hydroxymethylindoline[1]
  • Chemoselectivity: Without the Boc group, the secondary amine (N1) is more nucleophilic than the primary alcohol (OH).[1] Attempting to alkylate the oxygen would result in N-alkylation or mixed products.[1] The Boc group forces reaction exclusively at the C7 side chain.[1]

Strategic Workflows (Visualization)

The following diagram illustrates the divergent synthesis pathways enabled by 7-HMI-Boc , highlighting its role as a "linchpin" intermediate.

G cluster_0 Divergent Library Generation Start 7-HMI-Boc (Starting Material) Aldehyde Aldehyde Intermediate Start->Aldehyde Oxidation (DMP/Swern) Halide Alkyl Halide/Mesylate Intermediate Start->Halide Activation (PPh3/CBr4 or MsCl) Amine 7-Aminomethyl Derivatives Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Ether 7-Alkoxymethyl Derivatives Halide->Ether Nucleophilic Sub. (R-OH, NaH) Indole 7-Substituted INDOLE Amine->Indole DDQ/MnO2 Oxidation Ether->Indole DDQ/MnO2 Oxidation

Figure 1: Divergent synthetic pathways from Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate. The scaffold supports access to amines, ethers, and aromatized indoles.

Experimental Protocols

Protocol A: Controlled Oxidation to Aldehyde (Dess-Martin Periodinane)

Use Case: Precursor for reductive amination libraries.[1]

  • Dissolution: Dissolve 7-HMI-Boc (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) at 0°C under nitrogen.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (The aldehyde is usually less polar than the alcohol).[1]

  • Quench: Add saturated NaHCO3/Na2S2O3 (1:1) solution. Stir vigorously until the organic layer is clear.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

    • Note: The N-Boc group prevents over-oxidation or polymerization often seen with electron-rich amino-aldehydes.[1]

Protocol B: Conversion to Alkyl Bromide (Appel Reaction)

Use Case: Precursor for SN2 displacement (ethers, thioethers).

  • Setup: Dissolve 7-HMI-Boc (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM at 0°C.

  • Activation: Add PPh3 (1.2 equiv) portion-wise to keep the exotherm controlled.

  • Completion: Stir at 0°C for 1 hour.

  • Purification: Direct filtration through a silica plug (eluting with Hexane/EtOAc) is often sufficient to remove Triphenylphosphine oxide (TPPO).[1]

    • Advantage:[1][2][3][4][5][6][7] This avoids using HBr, which would cleave the Boc group.

Protocol C: Late-Stage Aromatization (Indoline to Indole)

Use Case: Converting the library to flat aromatic structures.

  • Reagent: Dissolve the 7-substituted indoline derivative in 1,4-dioxane.

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).

  • Conditions: Stir at room temperature for 1–4 hours.

  • Workup: Filter off the hydroquinone byproduct and wash with basic alumina.[1]

    • Validation: Check for the appearance of the C2-C3 double bond signal in 1H NMR (typically ~6.5 and 7.2 ppm doublets).[1]

Applications in Drug Discovery[7]

  • Kinase Inhibitors: The 7-position of the indole scaffold often points toward the "solvent front" or the "hinge region" in kinase ATP-binding pockets.[1] Using 7-HMI-Boc allows for the rapid appending of solubilizing groups (e.g., piperazines, morpholines) to this solvent-exposed vector.[1]

  • GPCR Ligands: 7-substituted indoles mimic the neurotransmitter serotonin (5-HT).[1] The hydroxymethyl linker provides the precise spacing required to interact with specific aspartate residues in 5-HT receptors.[1]

  • Conformational Restriction: Unlike flexible alkyl chains, the 7-position substituent is held rigidly relative to the nitrogen.[1] This reduces the entropic penalty of binding.[1]

References

  • Direct C7-Functionalization Challenges: Song, Z., & Antonchick, A. P. (2016).[1] Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Context: Highlights the rarity and difficulty of direct C7 functionalization, validating the need for pre-functionalized blocks.[1]

  • Indoline Scaffolds in Drug Design: Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Context: Fundamental review establishing the versatility of indoline reduction/oxidation cycles.

  • Synthesis of 7-Substituted Indolines: Kawano, M., et al. (2013).[1] Highly Enantioselective Synthesis of 7-Substituted Indolines via Iridium-Catalyzed Hydrogenation. Context: Demonstrates the high value placed on accessing chiral or substituted indoline cores.[1]

  • General Indole Reactivity: Sundberg, R. J. (1996).[1] Indoles. Academic Press. Context: Standard text confirming the electronic deactivation of the C7 position.

Sources

Comparative

Comparative Guide: Tert-butyl (Boc) vs. Benzyl (Bn) Protecting Groups in Indoline Synthesis

Executive Summary: The Electronic & Steric Divergence In indoline scaffold synthesis, the choice between Tert-butyloxycarbonyl (Boc) and Benzyl (Bn) is rarely a matter of simple preference; it is a strategic decision tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic & Steric Divergence

In indoline scaffold synthesis, the choice between Tert-butyloxycarbonyl (Boc) and Benzyl (Bn) is rarely a matter of simple preference; it is a strategic decision that dictates the molecule's reactivity profile.

The fundamental divergence lies in their electronic influence on the indoline nitrogen (


):
  • N-Boc (Carbamate): Strongly electron-withdrawing (

    
    ). It delocalizes the nitrogen lone pair into the carbonyl, significantly reducing the nucleophilicity of the indoline. This suppresses oxidative aromatization back to indole and enables Directed C-H Activation  (typically at C7).
    
  • N-Bn (Alkyl): Electron-donating (weakly

    
    ) or neutral. It maintains the Lewis basicity of the nitrogen. This renders the ring electron-rich, facilitating Electrophilic Aromatic Substitution (EAS)  (typically at C5) but making the substrate susceptible to oxidation.
    

This guide provides an evidence-based comparison to assist in selecting the optimal protecting group (PG) for your specific synthetic pathway.

Mechanistic Comparison & Stability Profile

Electronic Modulation

The indoline nitrogen is a hybrid between an aniline and an aliphatic amine.

  • Boc-Protection: The carbonyl oxygen pulls electron density.

    • Consequence: The

      
       of the conjugate acid drops; the ring becomes deactivated toward electrophiles but stable against oxidants (e.g., DDQ, air).
      
    • NMR Signature: The tert-butyl group appears as a distinct singlet ~1.5–1.6 ppm (

      
      ). Note the potential for rotamers in NMR due to restricted 
      
      
      
      bond rotation.
  • Bn-Protection: The benzyl group is electronically similar to a methyl group but adds steric bulk.

    • Consequence: The nitrogen remains basic (

      
       character retained). The ring is activated.
      
    • NMR Signature: Benzylic protons appear as a singlet (or AB quartet if chiral centers are nearby) at ~4.0–5.2 ppm (

      
      ).
      
Stability Data Matrix
ConditionN-Boc IndolineN-Bn IndolineMechanistic Insight
TFA / HCl (Anhydrous) Unstable (Cleaves < 1h)Stable Boc cleavage is driven by protonation of the carbonyl oxygen followed by tert-butyl cation elimination.
H₂ / Pd-C (Hydrogenolysis) Stable Unstable (Cleaves 4–24h)Benzyl C-N bonds are susceptible to oxidative addition by Pd(0).
Strong Base (LDA/n-BuLi) Stable (Directing Group)Stable (Ortholithiation possible)Boc can act as a Directed Metalation Group (DMG) via carbonyl coordination.
Oxidative Conditions (DDQ) Resistant Susceptible N-Bn indolines easily oxidize to indoles; N-Boc suppresses this aromatization.
Lewis Acids (e.g., BBr₃) Labile (Often cleaves)Stable (Mostly)Lewis acids can coordinate to the Boc carbonyl, triggering cleavage similar to protic acids.

Strategic Application: Regioselective C-H Functionalization

The choice of PG dictates the site of functionalization on the indoline core. This is the most critical factor in complex synthesis.

N-Boc: The C7-Directing Group

The carbonyl oxygen of the Boc group acts as a weak Lewis base, coordinating with transition metals (Rh, Pd) to direct C-H activation to the sterically proximal C7 position .

  • Mechanism: Formation of a stable 5- or 6-membered metallacycle intermediate.

  • Key Reference: Rh(III)-catalyzed C7-alkenylation of indolines using N-pivaloyl or N-Boc directing groups [1].

N-Bn: The C4/C5 Activator

Because the Benzyl group does not sequester the nitrogen lone pair, the C5 position (para to nitrogen) remains the most nucleophilic site.

  • Reactivity: Favors Friedel-Crafts alkylation or electrophilic halogenation at C5 .

  • C4-Arylation: Recent Pd-catalyzed protocols utilize the N-Bn group in conjunction with transient directing groups (like amino acids) to access the difficult C4 position, exploiting the steric openness of the benzyl group compared to the bulky Boc [2].

Visualization: Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on downstream chemistry requirements.

PG_Selection Start Indoline Synthesis Goal Q1 Required Functionalization? Start->Q1 C7 C7 Position (Ortho to Nitrogen) Q1->C7 Directed C-H Activation C5 C5 Position (Para to Nitrogen) Q1->C5 Electrophilic Substitution Q2 Deprotection Constraint? Q1->Q2 No Functionalization Required Boc_Route Select N-Boc C7->Boc_Route Carbonyl Directing Group Bn_Route Select N-Bn C5->Bn_Route Electronic Activation Acid_Sens Substrate is Acid Sensitive Q2->Acid_Sens Avoid TFA/HCl Red_Sens Substrate is Reducible (alkene/nitro) Q2->Red_Sens Avoid H2/Pd Acid_Sens->Bn_Route Cleave via Hydrogenolysis Red_Sens->Boc_Route Cleave via Acid

Caption: Decision tree for selecting N-Boc vs. N-Bn based on regioselectivity requirements and substrate stability.

Experimental Protocols

Protocol A: N-Boc Protection & C7-Functionalization

Best for: Installing substituents at the sterically crowded C7 position.

1. N-Boc Installation:

  • Dissolve: Indoline (

    
     equiv) in anhydrous DCM (
    
    
    
    M).
  • Add:

    
     (
    
    
    
    equiv) and DMAP (
    
    
    equiv).
  • React: Add

    
     (
    
    
    
    equiv) portion-wise at
    
    
    . Warm to RT and stir for 4h.
  • Monitor: TLC (Hexane/EtOAc 8:1). Product (

    
    ) is less polar than indoline.
    
  • Workup: Wash with

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Validation:

    
     should show a sharp singlet at 
    
    
    
    ppm (
    
    
    ).

2. C7-Alkenylation (Rh-Catalyzed) [1]:

  • Mix: N-Boc Indoline (

    
     mmol), Acrylate (
    
    
    
    equiv),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ) in DCE.
  • Heat: Stir at

    
     for 16h in a sealed tube.
    
  • Note: The Boc group directs the Rh catalyst to C7. Without Boc, reaction occurs at C5 or N (if unprotected).

Protocol B: N-Benzyl Protection & Hydrogenolysis

Best for: Scale-up and substrates requiring base stability.

1. N-Benzyl Installation:

  • Dissolve: Indoline (

    
     equiv) in DMF (
    
    
    
    M).
  • Base: Add

    
     (
    
    
    
    equiv).
  • React: Add Benzyl Bromide (

    
    , 
    
    
    
    equiv) dropwise at RT. Stir 12h.
  • Workup: Pour into ice water. Extract with EtOAc.

  • Validation:

    
     shows benzylic singlet at 
    
    
    
    ppm (
    
    
    ).

2. Deprotection (Catalytic Hydrogenolysis): Note: Standard conditions often fail for electron-rich indolines. The addition of Acetic Acid is a proven accelerator [3].

  • Solvent: Ethanol/Acetic Acid (10:1 ratio).

  • Catalyst:

    
     (
    
    
    
    loading) or
    
    
    (Pearlman's catalyst) for difficult cases.
  • Atmosphere:

    
     balloon (
    
    
    
    atm).
  • Time: 12–24h at RT.

  • Filtration: Filter through Celite immediately (caution: Pd/C is pyrophoric).

  • Yield: Typically 85–95%.

References

  • Song, G., et al. (2015). "Rh(III)-Catalyzed C-7 Functionalization of Indolines." Journal of the American Chemical Society. Link

  • Maiti, S., et al. (2022).[2] "Directed C–H Functionalization of Indoles." The Journal of Organic Chemistry. Link

  • Xue, F., et al. (2011). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives." Tetrahedron Letters. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference Text).

Sources

Validation

Structure-Activity Relationship (SAR) studies of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate analogs

Technical Guide: SAR Utility & Synthesis of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Analogs Executive Summary Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate represents a high-value strategic intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: SAR Utility & Synthesis of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate Analogs

Executive Summary

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate represents a high-value strategic intermediate in modern medicinal chemistry. Unlike the commoditized indole scaffolds substituted at the 4, 5, or 6 positions, the 7-substituted indoline core offers a unique vector for optimizing drug-target interactions. This guide analyzes the Structure-Activity Relationship (SAR) potential of this scaffold, detailing its synthesis via Directed ortho-Metalation (DoM) and its application in tuning physicochemical properties (Fsp³, solubility) and metabolic stability in drug discovery campaigns (e.g., IDO1 inhibitors, GPCR modulators).

Mechanistic Rationale: Why the 7-Position?

In rational drug design, the 7-position of the indole/indoline ring is often underutilized due to synthetic challenges compared to the more accessible 5- or 6-positions. However, accessing this vector provides critical advantages:

  • Steric Occlusion & Metabolic Stability: Substituents at C7 can sterically shield the N1 position (if deprotected) or the C2/C3 sites from metabolic oxidation by cytochrome P450 enzymes.

  • Unique Binding Vectors: In kinase and GPCR pockets, the 7-position often points towards solvent-exposed regions or specific "selectivity pockets" that are not accessible by 5- or 6-substituted analogs.

  • Conformational Control: The tert-butyl carbamate (Boc) group at N1 not only serves as a protecting group but, in the context of the intermediate, forces the C7-substituent into a specific conformation due to steric clash, which can be exploited for pre-organizing the molecule for binding or subsequent catalysis.

Comparison of Scaffold Properties:

FeatureIndoline (2,3-dihydroindole) Indole Relevance to Drug Discovery
Hybridization Mixed

(aryl) /

(C2, C3)
Fully Aromatic (

)
Indoline increases Fsp³ fraction, improving solubility and "escape from flatland."
Geometry Kinked/PuckeredPlanarIndoline offers better 3D shape complementarity for non-planar pockets.
Reactivity Nucleophilic at N1; susceptible to oxidationElectrophilic at C3; Nucleophilic at C2/C3Indoline is a stable precursor that can be oxidized to indole after C7 functionalization.
7-Pos Access Excellent (via N-Boc DoM) Difficult (requires pre-functionalized precursors)Indoline is the preferred entry point for 7-substitution.

Synthesis Protocol: Directed ortho-Metalation (DoM)

The most robust method to access Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is via the Directed ortho-Metalation (DoM) of N-Boc-indoline. The Boc group acts as a powerful Directed Metalation Group (DMG), coordinating the lithium base to deprotonate specifically at the C7 position.

Protocol: Synthesis of Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Reagents:

  • Indoline (Starting Material)[1][2][3][4][5][6]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.3 M in cyclohexane)
  • 
    -Tetramethylethylenediamine (TMEDA)
    
  • Paraformaldehyde (Source of electrophilic formaldehyde)

  • Solvents: Anhydrous THF, Diethyl ether

Step-by-Step Methodology:

  • N-Boc Protection:

    • Dissolve indoline (1.0 eq) in THF. Add

      
       (1.2 eq) and 
      
      
      
      (1.1 eq).
    • Stir at RT for 12 h. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to yield 1-(tert-butoxycarbonyl)indoline .

    • Checkpoint: Verify product by NMR (Disappearance of N-H signal).

  • Directed Lithiation (The Critical Step):

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Dissolve 1-(tert-butoxycarbonyl)indoline (1.0 eq) and TMEDA (1.1 eq) in anhydrous diethyl ether.

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Dropwise add

      
      -BuLi  (1.1 eq) over 20 mins. Maintain temp < -70 °C.
      
    • Mechanism:[2][3][5][7][8] The Oxygen of the Boc carbonyl coordinates Li, directing it to the ortho (C7) proton.

    • Stir at -78 °C for 1 hour to ensure complete lithiation (Solution often turns yellow/orange).

  • Electrophilic Trapping (Hydroxymethylation):

    • Option A (Direct): Add excess paraformaldehyde (depolymerized by heating in a separate flask and channeling the gas, or using a suspension of highly reactive paraformaldehyde) to the lithiated species at -78 °C.

    • Option B (Two-Step, Higher Yield): Add dry DMF (3.0 eq) at -78 °C. Stir 30 min, warm to 0 °C. Quench with sat.

      
      . Isolate the 7-formyl intermediate. Redissolve in MeOH and reduce with 
      
      
      
      (1.0 eq) to the alcohol.
    • Recommendation: Option B is often more controllable in a research setting.

  • Workup:

    • Quench with saturated aqueous

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Yield Expectation: 65-80% overall yield from N-Boc indoline.

Divergent SAR Pathways

Once the 7-hydroxymethyl handle is installed, it serves as a "pivot point" for generating diverse libraries.

Visualizing the Synthetic Workflow

SAR_Workflow Start Indoline Boc N-Boc Indoline Start->Boc Boc2O, Et3N Lithium 7-Lithio Species (Intermediate) Boc->Lithium s-BuLi, TMEDA -78°C (DoM) Product Tert-butyl 7-(hydroxymethyl) indoline-1-carboxylate Lithium->Product 1. DMF 2. NaBH4 Aldehyde 7-Formyl (Reductive Amination) Product->Aldehyde Dess-Martin Oxidation Halide 7-Halomethyl (Alkylations) Product->Halide CBr4, PPh3 (Appel Rxn) Indole 7-Hydroxymethyl INDOLE Product->Indole DDQ or MnO2 (Oxidation)

Figure 1: Synthesis and divergent functionalization of the 7-hydroxymethyl indoline scaffold.

SAR Case Studies & Applications

Case Study 1: IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often utilize an indoline or indole core.[3]

  • Observation: Substitution at the 7-position with halogens or small alkyl groups often improves potency.

  • Application of Analog: The 7-hydroxymethyl group can be converted to a 7-aminomethyl group (via mesylation/azide/reduction). This amine can form salt bridges with aspartate/glutamate residues in the IDO1 active site, significantly increasing

    
     potency compared to the unsubstituted analog.
    
Case Study 2: Mcl-1 Inhibitors

In the development of Mcl-1 inhibitors (anti-apoptotic targets), the hydrophobic groove requires specific shape complementarity.

  • SAR Insight: 7-substituted indoles derived from this intermediate showed improved binding affinity (

    
     ~110 nM) compared to 5-substituted analogs. The 7-position allows the appendage of a hydrophobic tail that sits in the P2 pocket of Mcl-1.
    
Case Study 3: Kinase Selectivity
  • Mechanism: Many kinase inhibitors bind to the ATP hinge region. The 7-position of the indole scaffold typically points toward the solvent front.

  • Utility: Attaching solubilizing groups (e.g., morpholine via the hydroxymethyl linker) at C7 improves oral bioavailability without disrupting the critical H-bonds at the hinge region (N1/C3).

References

  • Iwao, M., & Kuraishi, T. (1992).[6] Directed lithiation of 1-(tert-butoxycarbonyl)indolines.[6] A convenient route to 7-substituted indolines. Tetrahedron Letters, 33(50), 7545-7548. Link

  • Sakamoto, T., Kondo, Y., & Kojima, S. (1996).[6] A Concise Synthesis of 7-Substituted Indoles. Chemical and Pharmaceutical Bulletin, 44(10), 1836-1839. Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Yu, W., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128214. Link

  • Dhanasekaran, M., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2384-2391. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Indoline-Based Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success.[1] This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[2][3] For medicinal chemists and drug development professionals, an early and accurate assessment of metabolic stability is not just beneficial—it is essential for guiding lead optimization, predicting human dosage, and avoiding costly late-stage failures.[4][5]

Indoline-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, the indoline ring system is also susceptible to specific metabolic transformations that can alter its pharmacological activity or lead to the formation of reactive metabolites.[6][7] Therefore, a robust understanding of how to assess and interpret the metabolic fate of this chemical class is crucial. This guide provides an in-depth comparison of the primary experimental systems used for this purpose, explains the causality behind methodological choices, and offers field-proven protocols for implementation in a research setting.

The Metabolic Landscape of Indolines: Key Pathways and Enzymatic Players

The metabolic fate of indoline-containing molecules is primarily governed by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8] While various reactions can occur, one of the most significant and characteristic pathways for the indoline scaffold is dehydrogenation.

1. Dehydrogenation (Aromatization) to Indoles: The most prominent metabolic route for many indolines is the enzymatic conversion to the corresponding indole structure.[6] This "aromatase" process is predominantly catalyzed by CYP enzymes, with CYP3A4 often showing the highest activity.[9][10]

  • Causality and Significance: This transformation is critical for two main reasons. First, the resulting indole may possess a dramatically different pharmacological profile and potency compared to the parent indoline.[6][9] Second, the newly formed indole ring can be a substrate for further metabolism, potentially leading to bioactivation into reactive electrophilic intermediates that can cause toxicity.[6][10] For example, 3-substituted indoles can be dehydrogenated to form 3-methyleneindolenine electrophiles, which can covalently bind to cellular macromolecules.[7]

2. Other Oxidative Pathways: Beyond dehydrogenation, indoline-based compounds can undergo other oxidative reactions, including hydroxylation and epoxidation, also primarily mediated by CYPs.[9] The specific site of oxidation depends on the overall substitution pattern of the molecule and its orientation within the enzyme's active site.

The following diagram illustrates the primary metabolic conversion of the indoline core.

Indoline Metabolism cluster_enzyme Enzymatic Driver Indoline Indoline Scaffold Indole Indole Scaffold (Altered Activity) Indoline->Indole Dehydrogenation (Aromatization) Reactive_Intermediate Reactive Intermediates (Potential Toxicity) Indole->Reactive_Intermediate Further Oxidation CYP3A4 CYP3A4

Caption: Primary metabolic pathway of indoline dehydrogenation.

Comparative Analysis of In Vitro Metabolic Stability Assays

To evaluate the metabolic fate of indoline compounds, two primary in vitro systems are employed: liver microsomes and hepatocytes. The choice between them is a strategic one, dictated by the stage of drug discovery and the specific questions being asked.

FeatureLiver MicrosomesCryopreserved Hepatocytes
System Composition Subcellular fraction (endoplasmic reticulum) containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[11]Intact, viable liver cells containing a full complement of Phase I and Phase II enzymes, plus cofactors and transporters.[12]
Primary Application High-throughput screening (HTS) in early discovery for assessing Phase I metabolic liabilities.[4][13]Lower-throughput, more comprehensive metabolic profiling in lead optimization; better for predicting overall hepatic clearance.[14][15]
Advantages Cost-effective, easy to use and store, high-throughput capability, ideal for ranking compounds.[16]More physiologically relevant ("gold standard"), assesses interplay of metabolism and transport, suitable for low-turnover compounds.[17][18]
Limitations Lacks cytosolic enzymes and a complete set of Phase II enzymes; requires addition of cofactors (e.g., NADPH).[4][8]More expensive, lower throughput, requires more complex cell culture techniques.
Best For Indolines Rapidly identifying compounds susceptible to CYP-mediated dehydrogenation.Characterizing the complete metabolic profile, including potential Phase II conjugation of hydroxylated metabolites, and obtaining a more accurate intrinsic clearance value.

Case Study: Improving Metabolic Stability of Indoline Analogs

Data from medicinal chemistry programs often illustrates how structural modifications can dramatically impact metabolic stability. A study on benzoyl indole derivatives designed as ABCG2 reversal agents provides a clear example.[19] The metabolic stability was assessed by incubating the compounds with human liver microsomes (HLM).

CompoundStructure% Parent Remaining (1 hr in HLM)[19]Metabolic Stability Classification
Ko143 (Reference)Complex Fumitremorgin C analog23%Low
Indole Analog 2 Methoxy Benzoyl Indole56% Moderate
Indole Analog 8 Methoxy Benzoyl Indole78% High

This comparative data powerfully demonstrates that simplifying the parent structure to a core benzoyl indole scaffold led to analogs with significantly enhanced metabolic stability.[19] Compounds 2 and 8 are more likely to have favorable pharmacokinetic profiles in vivo compared to the rapidly metabolized reference compound Ko143.[19]

Experimental Protocols: A Self-Validating System

The trustworthiness of any metabolic stability data hinges on a meticulously executed and well-controlled protocol. Below are detailed, step-by-step methodologies for both microsomal and hepatocyte stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay is the workhorse for early-stage discovery, designed to rapidly assess susceptibility to Phase I metabolism. The central principle is to measure the disappearance of the parent compound over time in the presence of metabolically active microsomes and the essential CYP cofactor, NADPH.[16]

Workflow Diagram: Microsomal Stability Assay

Microsomal Stability Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis A1 Thaw HLM & Test Compounds on Ice A2 Prepare Master Mix: Buffer + HLM A1->A2 A3 Prepare NADPH Cofactor Solution A2->A3 B3 Start Timing: Add NADPH Solution B1 Pre-warm Master Mix B2 Initiate Reaction: Add Test Compound B1->B2 B2->B3 C1 Aliquots taken at: 0, 5, 15, 30, 45 min B3->C1 C2 Quench Reaction: Add Cold Acetonitrile + Internal Standard C1->C2 D1 Centrifuge to Pellet Protein D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Calculate % Remaining, t1/2, and CLint D2->D3

Caption: Experimental workflow for the HLM stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • On ice, thaw pooled human liver microsomes (commercially available) and prepare a stock solution of the indoline test compound (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating solution or a simple 1 mM NADPH solution in buffer. The use of a regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase) is often preferred to ensure NADPH is not depleted during the incubation.

  • Incubation Setup (in triplicate):

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM stock to achieve a final protein concentration of 0.5 mg/mL.[16]

    • Add the test compound stock to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.25%) to avoid inhibiting enzyme activity.[16]

    • Causality Check: Include a "-NADPH" control incubation for each compound to confirm that disappearance is cofactor-dependent and not due to non-specific binding or chemical instability. A positive control compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance) must be included to validate the metabolic competency of the HLM batch.[8]

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[16]

    • Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., 2-3 volumes of cold acetonitrile) containing an analytical internal standard.[16]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[20]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, as intact hepatocytes contain the full suite of metabolic enzymes and cofactors.[17] It is particularly valuable for compounds that showed high stability in microsomes or for understanding the contribution of Phase II metabolism.

Step-by-Step Methodology:

  • Hepatocyte Plating/Recovery:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.[21]

    • For suspension assays, allow cells to recover in pre-warmed incubation medium for a short period. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach and form a monolayer (can take several hours).[21]

    • Ensure cell viability is high (>80%) before starting the experiment.

  • Incubation Setup:

    • Prepare the indoline test compound in incubation medium (e.g., Williams' Medium E) at the desired final concentration (e.g., 1 µM).[21]

    • Remove the medium from the recovered hepatocytes and add the compound-containing medium to initiate the incubation. A typical cell density for suspension assays is 0.5-1.0 x 10^6 viable cells/mL.[12]

    • Place the plate in a humidified incubator at 37°C with 5% CO2, often on an orbital shaker to ensure gentle mixing.[12]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation wells.[12]

    • Longer incubation times (e.g., up to 8 or 24 hours) may be necessary for low-turnover compounds.[21]

    • Quench the reaction immediately by adding the sample to cold acetonitrile containing an internal standard.[15]

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described in the microsomal assay protocol.[21]

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of metabolism and calculate key pharmacokinetic parameters.

  • Calculate Percent Remaining: For each time point, express the peak area ratio (Parent Compound / Internal Standard) as a percentage of the ratio at time zero.

  • Determine the Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining versus time.[16]

    • The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k). The unit for k is min⁻¹.

  • Calculate In Vitro Half-Life (t½):

    • The half-life represents the time required for 50% of the compound to be metabolized.

    • Equation: t½ = 0.693 / k[21]

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint represents the intrinsic ability of the liver to metabolize a drug, independent of blood flow.[22]

    • Equation for Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

    • Equation for Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[21]

These in vitro CLint values can then be scaled using established physiological parameters (e.g., liver weight, microsomal protein per gram of liver) to predict the in vivo hepatic clearance in humans, providing a vital link between early discovery experiments and clinical performance.[22]

Conclusion

Assessing the metabolic stability of indoline-based compounds is a cornerstone of modern drug discovery. By understanding the primary metabolic pathways, particularly CYP-mediated dehydrogenation, researchers can anticipate potential liabilities. A strategic, tiered approach—using high-throughput microsomal assays for initial screening followed by more comprehensive hepatocyte assays for lead candidates—provides the necessary data to make informed decisions. The robust protocols and comparative frameworks presented in this guide empower research teams to generate high-quality, trustworthy data, ultimately enabling the design of safer and more effective medicines.

References

  • Di, L., & Kerns, E. H. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Retrieved from [Link]

  • Sun, H., et al. (2008). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PubMed Central. Retrieved from [Link]

  • Sun, H., et al. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]

  • Gillam, E. M., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • KEGG. (2025, December 17). KEGG PATHWAY Database. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites. Retrieved from [Link]

  • ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • ACS Publications. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Retrieved from [Link]

  • ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2026, February 2). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Retrieved from [Link]

  • Sun, H. (n.d.). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate

Executive Summary & Chemical Profile Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds and pharmaceutical candidates. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds and pharmaceutical candidates. Structurally, it consists of a bicyclic indoline core protected by a tert-butoxycarbonyl (Boc) group at the N1 position, with a reactive primary alcohol at the C7 position.

Unlike its aromatic indole counterparts, the indoline (2,3-dihydroindole) core is partially saturated. This structural distinction introduces specific stability concerns—primarily susceptibility to oxidative dehydrogenation to the indole form upon prolonged exposure to air or light.

Chemical Identity & Properties
ParameterDetail
Chemical Class N-Boc Protected Indoline / Primary Alcohol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Stability Air/Light Sensitive. Prone to oxidation (aromatization) to indole derivatives.
Storage 2–8°C , under inert atmosphere (Argon/Nitrogen), protected from light.

Hazard Identification & Risk Assessment

Note: As a specialized research chemical, comprehensive toxicological data may not be established. The following assessment applies the Precautionary Principle , deriving hazards from structural analogs (e.g., N-Boc indolines, benzyl alcohols).

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4][5][6]

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[5][7]

Critical Critical Control Points (CCCP)
  • Oxidation Risk: Failure to store under inert gas can lead to degradation, altering the stoichiometry of downstream reactions.

  • Acid Sensitivity: The N-Boc group is acid-labile. Contact with strong acids (HCl, TFA) will result in rapid deprotection and gas evolution (isobutylene/CO₂), potentially pressurizing sealed vessels.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required based on the operational state of the compound.

Zone / ActivityRespiratoryHand ProtectionEye ProtectionBody Protection
Solid Handling (Weighing, Transfer)Fume Hood (Face velocity >100 fpm)Double Nitrile (0.11 mm min. thickness)Safety Glasses with side shieldsLab Coat +Long Sleeves
Solution Phase (Dissolving, Reaction)Fume Hood requiredNitrile (Splash)Laminate (Immersion)Chemical Goggles (if splash risk exists)Lab Coat +Chemical Apron
Spill Cleanup (> 1 gram)N95 / P100 Mask(if outside hood)Double Nitrile orButyl RubberGoggles +Face ShieldTyvek Suit

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Retrieval

Objective: Maintain chemical integrity by preventing oxidation and hydrolysis.

  • Receipt: Upon arrival, verify the container seal. If the compound is not under argon/nitrogen, purge the headspace immediately before storage.

  • Storage: Place the vial in a secondary container with desiccant. Store in a dedicated refrigerator at 2–8°C .

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Rationale: Opening a cold vial in humid air causes condensation, which can hydrolyze the Boc group or accelerate oxidation.

Phase B: Weighing & Solubilization

Objective: Safe preparation of stock solutions without exposure.

  • Environment: All weighing must occur inside a chemical fume hood or a ductless enclosure with HEPA/Carbon filtration.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).

    • Avoid: Protic solvents (Water, Alcohols) unless the reaction dictates, as they can facilitate solvolysis over long periods.

  • Dissolution: Add solvent slowly. The Boc-indoline moiety is generally lipophilic; mild sonication may be required.

Phase C: Reaction Setup (Inert Conditions)

Objective: Prevent oxidative degradation during synthesis.

  • Purging: All reaction vessels must be flame-dried or oven-dried and purged with Nitrogen or Argon.

  • Addition: Add the Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate solution via syringe or cannula to avoid air exposure.

  • Monitoring: Monitor reactions via TLC or LC-MS. Note: Indolines can have different UV absorption profiles than indoles; ensure your detector wavelengths are optimized (often 254 nm and 280 nm).

Waste Disposal & Decontamination

Disposal Principle: Treat as Hazardous Organic Waste. Do NOT discharge into drains.[3][8]

Waste StreamClassificationDisposal Procedure
Solid Waste Hazardous SolidCollect in a dedicated container labeled "Solid Organic Waste (Toxic/Irritant)."
Liquid Waste Halogenated / Non-HalogenatedSegregate based on solvent (e.g., DCM goes to Halogenated). Label with full chemical name.
Contaminated Sharps Bio/Chem HazardDispose of needles/syringes in rigid sharps containers immediately after use.
Empty Containers Triple RinseTriple rinse with Acetone. Collect rinsate as liquid waste. Deface label and discard glass.

Emergency Response Workflow

Exposure Scenarios[1][2][3][6][9]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[8] Remove contaminated clothing.[1][2][3][5][6][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualized Safety Logic

The following diagram outlines the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static precautions 3. Double Nitrile Gloves Solid->Weighing Reaction Reaction Protocol: 1. Inert Atmosphere (Ar/N2) 2. Splash Goggles 3. Impervious Apron Solution->Reaction Spill Spill Event? Weighing->Spill Reaction->Spill CleanSolid Sweep gently (No Dust) Wet wipe cleanup Spill->CleanSolid Solid Spill CleanLiquid Absorb with Vermiculite Dispose as Haz Waste Spill->CleanLiquid Liquid Spill

Caption: Operational logic flow for handling solid vs. solution phase, including spill response triggers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70668478 (Analog: Tert-butyl 3-(hydroxymethyl)indole-1-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
Reactant of Route 2
Tert-butyl 7-(hydroxymethyl)indoline-1-carboxylate
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